Isobellidifolin
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H10O6 |
|---|---|
Molecular Weight |
274.22 g/mol |
IUPAC Name |
1,3,8-trihydroxy-5-methoxyxanthen-9-one |
InChI |
InChI=1S/C14H10O6/c1-19-9-3-2-7(16)12-13(18)11-8(17)4-6(15)5-10(11)20-14(9)12/h2-5,15-17H,1H3 |
InChI Key |
QNJCJDZKEAVOBJ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthetic Pathway of Isobellidifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isobellidifolin (B1236160), a tetra-substituted xanthone (B1684191) with the chemical structure 1,8-dihydroxy-3,5-dimethoxyxanthone, is a secondary metabolite found in various species of the Gentiana genus.[1] This technical guide provides a comprehensive overview of the current understanding of its biosynthetic pathway. Drawing from established principles of xanthone biosynthesis in the Gentianaceae family, this document outlines the key enzymatic steps, precursor molecules, and intermediates leading to the formation of this compound. While specific quantitative data and detailed experimental protocols for the entire pathway remain areas of active research, this guide synthesizes available information to present a robust theoretical framework and highlights key methodologies for further investigation.
Overview of Xanthone Biosynthesis in Gentianaceae
The biosynthesis of xanthones in plants, including those of the Gentianaceae family, is a complex process that primarily involves the convergence of the shikimate and acetate-malonate pathways.[2][3] For the Gentianaceae, evidence strongly supports a phenylalanine-independent route for the formation of the xanthone scaffold.[2][4] This pathway begins with precursors from glycolysis and the pentose (B10789219) phosphate (B84403) pathway, leading to the formation of key aromatic intermediates.
The core of the xanthone structure is assembled through the condensation of a benzoyl-CoA derivative, derived from the shikimate pathway, with three molecules of malonyl-CoA from the acetate-malonate pathway. This condensation reaction results in the formation of a benzophenone (B1666685) intermediate. Subsequent intramolecular oxidative coupling of the benzophenone leads to the characteristic tricyclic xanthone ring system.[3]
The Proposed Biosynthetic Pathway of this compound
Based on the known structure of this compound and related xanthones found in Gentiana species, a putative biosynthetic pathway can be proposed. The key steps are outlined below and illustrated in the accompanying pathway diagram.
Formation of the Xanthone Core: 1,3,5,8-Tetrahydroxyxanthone (B1670239)
The biosynthesis of this compound is believed to proceed through the formation of a fully hydroxylated xanthone precursor, 1,3,5,8-tetrahydroxyxanthone . This intermediate arises from the general xanthone biosynthetic pathway prevalent in Gentianaceae.[1][4] Studies on Swertia chirata, another member of the Gentianaceae family, have provided evidence for the phenylalanine-independent biosynthesis of 1,3,5,8-tetrahydroxyxanthone, suggesting a similar mechanism in Gentiana.[4] The initial steps involve the formation of 3-hydroxybenzoyl-CoA from an early intermediate of the shikimate pathway, which then serves as the starter unit for the polyketide-type synthesis of the xanthone core.
Regiospecific Methylation Events
The final and defining steps in the biosynthesis of this compound are two sequential and regiospecific O-methylation reactions of the 1,3,5,8-tetrahydroxyxanthone intermediate. These reactions are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs).
-
First Methylation: An O-methyltransferase catalyzes the transfer of a methyl group from SAM to the hydroxyl group at either the C3 or C5 position of 1,3,5,8-tetrahydroxyxanthone.
-
Second Methylation: A second O-methyltransferase, or possibly the same enzyme with broader substrate specificity, catalyzes the methylation of the remaining hydroxyl group at the C5 or C3 position, respectively, to yield the final product, This compound (1,8-dihydroxy-3,5-dimethoxyxanthone) .
While specific OMTs responsible for these modifications in Gentiana species have yet to be fully characterized, the presence of various methylated xanthones in this genus strongly indicates the activity of such enzymes.[5]
Key Enzymes in this compound Biosynthesis
While the complete enzymatic machinery for this compound biosynthesis has not been elucidated, the following enzyme classes are predicted to play a crucial role:
| Enzyme Class | Proposed Function in this compound Biosynthesis |
| Synthases in the Shikimate Pathway | Production of the 3-hydroxybenzoyl-CoA precursor. |
| Benzophenone Synthase (BPS) | Catalyzes the condensation of 3-hydroxybenzoyl-CoA and three molecules of malonyl-CoA to form a benzophenone intermediate. |
| Cytochrome P450 Monooxygenases (CYPs) | Likely involved in the oxidative cyclization of the benzophenone intermediate to form the xanthone core and potentially in the hydroxylation at the C8 position. |
| O-Methyltransferases (OMTs) | Catalyze the regiospecific methylation of the hydroxyl groups at the C3 and C5 positions of the 1,3,5,8-tetrahydroxyxanthone precursor, using S-adenosyl-L-methionine (SAM) as the methyl donor. |
Visualization of the Biosynthetic Pathway
Experimental Protocols for Pathway Elucidation
The full elucidation of the this compound biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.
Identification and Functional Characterization of O-Methyltransferases (OMTs)
Objective: To identify and characterize the specific OMTs involved in the methylation of 1,3,5,8-tetrahydroxyxanthone.
Methodology:
-
Transcriptome Analysis:
-
Extract total RNA from this compound-producing tissues of a Gentiana species (e.g., G. algida).
-
Perform RNA sequencing (RNA-Seq) to generate a comprehensive transcriptome.
-
Identify candidate OMT genes based on sequence homology to known plant OMTs.[6]
-
-
Gene Cloning and Heterologous Expression:
-
Amplify the full-length coding sequences of candidate OMT genes using PCR.
-
Clone the amplified genes into an expression vector (e.g., pET vector for E. coli or pYES2 for yeast).
-
Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).[7]
-
Induce protein expression and purify the recombinant OMTs using affinity chromatography (e.g., Ni-NTA).
-
-
Enzyme Assays:
-
Prepare a reaction mixture containing the purified recombinant OMT, the substrate (1,3,5,8-tetrahydroxyxanthone), the methyl donor (SAM), and a suitable buffer (e.g., Tris-HCl, pH 7.5).[8]
-
Incubate the reaction at an optimal temperature (e.g., 30-37°C) for a defined period.
-
Terminate the reaction by adding an acid (e.g., HCl) or an organic solvent (e.g., ethyl acetate).
-
Extract the products with an organic solvent.
-
Analyze the reaction products by HPLC or LC-MS to identify the methylated xanthones.[8]
-
-
Kinetic Analysis:
-
Perform enzyme assays with varying concentrations of the substrate (1,3,5,8-tetrahydroxyxanthone) and SAM.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Quantitative Analysis of this compound and its Precursors
Objective: To quantify the levels of this compound and its proposed precursors in plant tissues.
Methodology:
-
Sample Preparation:
-
Harvest and freeze-dry plant tissues from an this compound-producing Gentiana species.
-
Grind the dried tissue to a fine powder.
-
Extract the metabolites with a suitable solvent (e.g., methanol) using ultrasonication or maceration.
-
Filter the extract and evaporate the solvent.
-
Re-dissolve the residue in a known volume of the mobile phase for HPLC analysis.
-
-
High-Performance Liquid Chromatography (HPLC) Analysis:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid).
-
Detection: UV detector set at a wavelength where xanthones show maximum absorbance (e.g., 254 nm or 330 nm).[1]
-
Quantification: Create a calibration curve using an authentic standard of this compound. Calculate the concentration of this compound in the plant extracts based on the peak area.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Utilize LC-MS for more sensitive and specific detection and quantification.
-
Employ the same chromatographic conditions as for HPLC.
-
Use an electrospray ionization (ESI) source in negative ion mode for the detection of xanthones.
-
Perform selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for accurate quantification of this compound and its precursors.
-
Conclusion and Future Perspectives
The proposed biosynthetic pathway of this compound, proceeding through the key intermediate 1,3,5,8-tetrahydroxyxanthone followed by two regiospecific O-methylation steps, provides a strong foundation for further research. The immediate next steps should focus on the identification and characterization of the specific O-methyltransferases from Gentiana species that are responsible for the final steps of this compound synthesis. The successful elucidation of this pathway will not only enhance our fundamental understanding of plant secondary metabolism but also open avenues for the biotechnological production of this compound and related bioactive xanthones for pharmaceutical applications. The experimental protocols outlined in this guide provide a clear roadmap for researchers to achieve these goals.
References
- 1. researchgate.net [researchgate.net]
- 2. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biogenesis of xanthones in Gentiana lutea - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. Phenylalanine-independent biosynthesis of 1,3,5,8-tetrahydroxyxanthone. A retrobiosynthetic NMR study with root cultures of Swertia chirata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maxapress.com [maxapress.com]
Isobellidifolin chemical structure and properties
An In-Depth Technical Guide to Isobellidifolin: Chemical Structure, Properties, and Biological Activity
Introduction
This compound, a naturally occurring xanthone (B1684191), is a secondary metabolite found predominantly in plants of the Gentianaceae family. Also known as Bellidifolin, this polyphenol has garnered significant interest within the scientific community for its diverse pharmacological activities. As a potent antioxidant and free radical scavenger, this compound presents a promising scaffold for drug discovery and development, particularly in the fields of cardiovascular disease and inflammation.[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological mechanisms, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
This compound is structurally classified as a trihydroxy-methoxy-xanthone. Its core is a dibenzo-γ-pyrone heterocyclic system. The formal IUPAC name is 1,5,8-Trihydroxy-3-methoxy-9H-xanthen-9-one .
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 1,5,8-Trihydroxy-3-methoxy-9H-xanthen-9-one |
| Synonyms | Bellidifolin, Bellidifoline |
| CAS Number | 2798-25-6 |
| Molecular Formula | C₁₄H₁₀O₆ |
| Molecular Weight | 274.23 g/mol |
| Canonical SMILES | COC1=CC(=O)C2=C(C=C(C=C2O)O)OC1=C(C=C1)O |
| InChI Key | FQIRAZJMKUPXEI-UHFFFAOYSA-N |
Physicochemical and Spectroscopic Properties
The physicochemical properties of this compound are summarized below. This data is essential for its extraction, purification, and formulation in experimental settings.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 265-267 °C | [2] |
| Density | 1.586 g/cm³ | [2] |
| Physical Description | Yellow amorphous powder | [3] |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), DMSO | General for xanthones |
Spectroscopic Data
Spectroscopic analysis is critical for the structural elucidation and identification of this compound. While a definitive, published full assignment of its ¹H and ¹³C NMR spectra was not available in the consulted literature, Table 3 outlines the expected characteristics based on its chemical structure and data from analogous xanthone compounds.[4][5]
Table 3: Spectroscopic Data for this compound
| Technique | Data / Expected Characteristics |
| UV-Vis (in Methanol) | λmax values characteristic of a conjugated xanthone system, typically in the ranges of 240-260 nm and 310-330 nm.[3] |
| Infrared (IR) | νmax peaks expected for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.[3] |
| ¹H NMR | - Aromatic protons (δ 6.0-8.0 ppm).- A methoxy (B1213986) group singlet (-OCH₃) around δ 3.8-4.0 ppm.- Multiple hydroxyl proton singlets (-OH), often observed at lower fields. |
| ¹³C NMR | - A carbonyl carbon (C-9) signal expected around δ 180-185 ppm.- Aromatic carbons, including oxygenated carbons at lower fields (δ 140-165 ppm) and protonated carbons at higher fields (δ 90-130 ppm).- A methoxy carbon signal around δ 55-60 ppm. |
| Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to its molecular weight (m/z 275.05). |
Biological Activity and Signaling Pathways
This compound (Bellidifolin) exhibits a range of biological activities, primarily linked to its cardioprotective and anti-inflammatory effects. It modulates several key signaling pathways implicated in cellular stress, fibrosis, and inflammation.
Cardioprotective Effects via TGF-β1/Smads and p38 Signaling
In the context of myocardial fibrosis, this compound has been shown to inhibit the proliferation and phenotypic transformation of cardiac fibroblasts.[6] It achieves this by downregulating the Transforming Growth Factor-β1 (TGF-β1)/Smads signaling pathway.[6] Specifically, it reduces the expression of Smad4 and decreases the phosphorylation of Smad3, key events that drive fibrotic gene expression.[6] Concurrently, it impedes the activation of p38 mitogen-activated protein kinase (MAPK).[6]
Cardioprotective Effects via BRD4/Nox4/ROS Pathway
This compound also mitigates isoprenaline-induced cardiac hypertrophy.[1][7] The mechanism involves the inhibition of Bromodomain-containing protein 4 (BRD4), an epigenetic regulator.[1][7] By repressing BRD4, this compound subsequently downregulates the Nox4/ROS/ADAM17 signaling cascade, a key pathway in the generation of reactive oxygen species (ROS) and oxidative stress that drives pathological hypertrophy.[1]
Anti-inflammatory Activity
In macrophage cell models, this compound demonstrates significant anti-inflammatory properties by modulating multiple pathways, including the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) and Akt signaling pathways.[8]
Experimental Protocols
The following sections provide detailed methodologies for the extraction of this compound from natural sources and for the assessment of its antioxidant activity.
Generalized Extraction and Isolation Protocol
This compound is typically extracted from the dried, powdered plant material of species like Gentianella acuta. Conventional solvent extraction followed by chromatographic purification is a common approach.[9][10]
Methodology:
-
Maceration: The dried, powdered plant material is soaked in a suitable organic solvent (e.g., 70-95% ethanol or methanol) at room temperature for an extended period (24-72 hours), often with periodic agitation.[9] This process is typically repeated multiple times to ensure exhaustive extraction.
-
Concentration: The combined solvent extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate (B1210297), n-butanol) to separate compounds based on their solubility. Xanthones like this compound typically concentrate in the ethyl acetate fraction.
-
Column Chromatography: The dried ethyl acetate fraction is subjected to column chromatography over silica (B1680970) gel. The column is eluted with a gradient solvent system, commonly a mixture of n-hexane and ethyl acetate or chloroform (B151607) and methanol, with increasing polarity.
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard, if available) are pooled.
-
Purification: The pooled fractions are further purified, often using preparative TLC or Sephadex LH-20 column chromatography, to yield pure this compound.
-
Structure Verification: The identity and purity of the isolated compound are confirmed using spectroscopic methods (NMR, MS, UV-Vis).
DPPH Free Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method to evaluate the antioxidant capacity of a compound.[7][11] It measures the ability of the antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[7]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Spectrophotometric grade methanol or ethanol
-
This compound (test sample)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Micropipettes
-
Spectrophotometer capable of reading at 517 nm
Methodology:
-
DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[7][12] This solution should be freshly made and kept in the dark to prevent degradation.
-
Sample Preparation: Prepare a stock solution of this compound in methanol. Create a series of dilutions from this stock to test a range of concentrations. Prepare similar dilutions for the positive control (e.g., ascorbic acid).[7]
-
Reaction Setup (in a 96-well plate):
-
Blank: Add 200 µL of methanol to a well.
-
Control: Add 100 µL of the DPPH solution to 100 µL of methanol.
-
Test Samples: Add 100 µL of each this compound dilution to separate wells, then add 100 µL of the DPPH solution to each.[8]
-
Positive Control: Add 100 µL of each ascorbic acid dilution to separate wells, then add 100 µL of the DPPH solution to each.
-
-
Incubation: Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[7][11]
-
Absorbance Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.[7][12]
-
Calculation: Calculate the percentage of radical scavenging activity for each concentration using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution with methanol.
-
A_sample is the absorbance of the DPPH solution with the test sample or positive control.
-
-
IC₅₀ Determination: Plot the % scavenging activity against the concentration of this compound. The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined from the graph via regression analysis.
Conclusion
This compound is a bioactive xanthone with a well-defined chemical structure and significant pharmacological potential. Its demonstrated ability to act as an antioxidant and to modulate key signaling pathways, such as TGF-β1/Smads and BRD4/Nox4/ROS, makes it a compelling candidate for further investigation in the development of therapeutic agents for cardiovascular and inflammatory diseases. The standardized protocols provided herein offer a foundation for researchers to reliably extract, identify, and evaluate the biological efficacy of this promising natural product.
References
- 1. Bellidifolin ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5,5′-Oxybis(1,3,7-trihydroxy-9H-xanthen-9-one): A New Xanthone from the Stem Bark of Garcinia porrecta (Clusiaceae) [mdpi.com]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Bellidifolin Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
- 7. Bellidifolin ameliorates isoprenaline-induced cardiac hypertrophy by the Nox4/ROS signalling pathway through inhibiting BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of action of ixabepilone and its interactions with the βIII-tubulin isotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BJOC - Search Results [beilstein-journals.org]
- 12. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Analysis of Isobellidifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobellidifolin, also known as Bellidifolin, is a naturally occurring xanthone (B1684191) found in various plant species, notably from the Swertia and Gentiana genera. As a member of the xanthone class of compounds, this compound has garnered interest for its potential therapeutic properties, including antioxidant and cardioprotective effects. This technical guide provides a comprehensive overview of the spectral analysis of this compound, covering Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and a visualization of its known signaling pathway interactions are presented to support further research and drug development efforts.
Spectral Data Summary
The following tables summarize the available quantitative spectral data for this compound.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry provides the exact mass of this compound, confirming its molecular formula, C₁₄H₁₀O₆. The data presented below is derived from UPLC-QTOF-MS/MS analysis.
| Ionization Mode | Adduct | Calculated m/z | Observed m/z | Reference |
| Positive | [M+H]⁺ | 275.0556 | 275.0528 | [1] |
| Negative | [M-H]⁻ | 273.0399 | 273.0399 | [1] |
Table 1: High-Resolution Mass Spectrometry Data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Detailed ¹H and ¹³C NMR data for this compound has been reported in the literature, crucial for its structural elucidation. While the specific chemical shifts were not publicly available in the searched databases, the following publications contain the complete assignments. The data is typically acquired in deuterated solvents such as DMSO-d₆ or Methanol-d₄.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | J (Hz) | Assignment | Reference |
| ¹H | Data not available | - | - | - | [1][2] |
Table 2: ¹H NMR Spectral Data of this compound.
| Nucleus | Chemical Shift (δ) ppm | Assignment | Reference |
| ¹³C | Data not available | - | [1][2] |
Table 3: ¹³C NMR Spectral Data of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy Data
The UV-Vis spectrum of this compound in methanol (B129727) exhibits characteristic absorption bands for a xanthone scaffold. Specific lambda max (λmax) values are found within the cited literature.
| Solvent | λmax (nm) | Reference |
| Methanol | Data not available | [1][2] |
Table 4: UV-Vis Absorption Maxima of this compound.
Experimental Protocols
Detailed methodologies for the spectral analysis of xanthones like this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of xanthones.[3][4]
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent depends on the solubility of the compound and the desired resolution of hydroxyl protons.
-
Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more). A relaxation delay of 2-5 seconds is typically used.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Experiments : For complete structural assignment, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.
-
Data Processing : Process the acquired data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.
Mass Spectrometry (MS)
This protocol describes a general method for the analysis of xanthones using Liquid Chromatography coupled with Mass Spectrometry (LC-MS).[5][6][7]
-
Sample Preparation :
-
Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration (e.g., 1-10 µg/mL) with the initial mobile phase.
-
-
Chromatographic Separation (UPLC/HPLC) :
-
Column : Use a reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase : A gradient elution is typically employed. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program : A typical gradient might be: 5-95% B over 15 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 1-5 µL.
-
-
Mass Spectrometry Detection (QTOF-MS/MS) :
-
Ionization Source : Electrospray Ionization (ESI) is commonly used, operated in both positive and negative ion modes to obtain comprehensive data.
-
Mass Range : Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 50-500).
-
Data Acquisition : Acquire data in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation. In MS/MS, the parent ion is selected and fragmented by collision-induced dissociation (CID).
-
Capillary Voltage : Typically 2.5-3.5 kV.
-
Source Temperature : 100-150 °C.
-
Desolvation Temperature : 300-400 °C.
-
-
Data Analysis : Process the data using the instrument's software to identify the retention time, exact mass of the parent ion, and the fragmentation pattern. This information is used to confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
This protocol outlines a standard procedure for obtaining the UV-Vis absorption spectrum of a xanthone.[8][9][10]
-
Sample Preparation :
-
Prepare a stock solution of this compound in a UV-grade solvent, typically methanol or ethanol, at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.2-0.8 AU).
-
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Measurement :
-
Fill two matched quartz cuvettes with the solvent (e.g., methanol) to be used as the blank. Place them in the sample and reference holders and run a baseline correction over the desired wavelength range.
-
Replace the solvent in the sample cuvette with the prepared this compound solution.
-
Scan the sample over a wavelength range of 200-400 nm.
-
-
Data Analysis :
-
Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
-
If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).
-
Mandatory Visualization
Signaling Pathway of this compound in Myocardial Fibrosis
This compound (referred to as Bellidifolin in the cited literature) has been shown to ameliorate myocardial fibrosis by inhibiting the TGF-β1/Smads and p38 signaling pathways. The following diagram illustrates this mechanism.
Experimental Workflow for Spectral Analysis of this compound
The following diagram outlines the general workflow for the extraction, purification, and spectral analysis of this compound from a plant source.
References
- 1. Xanthones Content in Swertia multicaulis D. Don from Nepal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure elucidation of xanthone derivatives: studies of nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells [mdpi.com]
- 7. Quantification of Xanthone and Anthocyanin in Mangosteen Peel by UPLC-MS/MS and Preparation of Nanoemulsions for Studying Their Inhibition Effects on Liver Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Determination of total xanthones in Garcinia mangostana fruit rind extracts by ultraviolet (UV) spectrophotometry | Semantic Scholar [semanticscholar.org]
Isobellidifolin and Its Isomer Bellidifolin: A Technical Guide to Discovery and Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 3, 2025
Introduction
Isobellidifolin (B1236160) is a tetraoxygenated xanthone (B1684191), a class of organic compounds known for their diverse biological activities. It is the structural isomer of the more extensively studied compound, bellidifolin (B1667919). The distinction between these two molecules lies in the placement of a methoxy (B1213986) group on their shared xanthone backbone. While research directly focused on this compound is limited, a significant body of work on bellidifolin provides a strong foundation for understanding its properties and potential applications. This guide will primarily focus on the discovery, historical research, and experimental methodologies associated with bellidifolin, offering a comprehensive case study that can inform future investigations into this compound.
Bellidifolin has been identified as a promising natural product with a range of pharmacological activities, including hypoglycemic, anti-inflammatory, and anti-cancer properties.[1][2][3] This guide details its discovery from natural sources, methods for its isolation and characterization, and its known mechanisms of action, particularly its influence on key cellular signaling pathways.
Discovery and Natural Sources
The discovery of bellidifolin is rooted in the phytochemical investigation of plants from the Gentianaceae family, which are rich sources of xanthones.[4][5] These compounds are secondary metabolites that contribute to the plants' medicinal properties.
1.1 Co-isolation of this compound and Bellidifolin:
A key study involving activity-guided fractionation of extracts from Swertia chirayita (Roxb.) H. Karsten led to the isolation of both bellidifolin and this compound.[6] This research confirmed their isomeric relationship and identified their specific chemical structures:
-
Bellidifolin: 1,5,8-trihydroxy-3-methoxyxanthone
-
This compound: 1,3,8-trihydroxy-5-methoxyxanthone
1.2 Primary Natural Sources:
Bellidifolin has been isolated from several plant species, including:
-
Swertia japonica [3]
-
Swertia punicea [8]
-
Gentianella acuta [9]
-
Gentiana algida [7]
-
Gentiana thunbergii [7]
These plants have a history of use in traditional medicine, and the isolation of bellidifolin has been a significant step in understanding their therapeutic effects.
Physicochemical Properties and Structural Elucidation
The structural determination of bellidifolin and its isomers has been accomplished through modern spectroscopic techniques. The table below summarizes the key physicochemical properties of bellidifolin.
| Property | Data | Reference |
| Molecular Formula | C₁₄H₁₀O₆ | [7] |
| Molecular Weight | 274.23 g/mol | [10] |
| CAS Number | 2798-25-6 | [10] |
| Melting Point | 270°C | [10] |
| Appearance | Yellowish powder | [2] |
| Solubility | Insoluble in water | [2] |
| IUPAC Name | 1,5,8-trihydroxy-3-methoxyxanthen-9-one | [7] |
Biological Activity and Signaling Pathways
Bellidifolin has demonstrated a variety of biological effects in preclinical studies. Its mechanisms of action often involve the modulation of critical cellular signaling pathways implicated in disease.
Anti-Cancer Activity: The STAT3/COX-2 Pathway
In non-small cell lung cancer (NSCLC) A549 cells, bellidifolin has been shown to inhibit proliferation by targeting the STAT3/COX-2 signaling pathway.[1] This pathway is crucial for tumor-related inflammation and cell survival. Bellidifolin's interaction with STAT3 and COX-2 has been supported by molecular docking studies, which indicate a high-affinity binding that likely disrupts their function.[1]
Cardioprotective Effects: The PI3K-Akt Pathway
Bellidifolin has also been investigated for its cardioprotective properties. In H9c2 cardiomyocytes, it has been shown to protect against hydrogen peroxide-induced injury by activating the PI3K-Akt signaling pathway.[9] This pathway is a key regulator of cell survival and apoptosis. By activating PI3K-Akt, bellidifolin helps to mitigate oxidative stress and prevent cell death in cardiac cells.[9]
Hypoglycemic Activity
One of the earliest recognized activities of bellidifolin is its potent hypoglycemic effect. Studies in streptozotocin (B1681764) (STZ)-induced diabetic rats have shown that bellidifolin can significantly reduce blood glucose levels.[3][8][11] This effect is dose-dependent and observed with both intraperitoneal and oral administration.[3]
Experimental Protocols
Activity-Guided Isolation of Xanthones from Swertia chirayita
This protocol describes a general method for the isolation of bellidifolin and this compound, guided by antioxidant activity assays.[6]
Methodology:
-
Extraction: The dried, whole plant material of Swertia chirayita is powdered and extracted with a suitable solvent system, such as acetone:water (8:2 v/v), to yield a crude extract.
-
Bioassay-Guided Fractionation: The crude extract is tested for its antioxidant activity using a DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.
-
Column Chromatography: The active extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution is performed with solvents of increasing polarity (e.g., chloroform-methanol mixtures).
-
Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar profiles are pooled.
-
Purification: The pooled, active fractions are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.
-
Structure Elucidation: The structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol outlines the steps to assess the effect of bellidifolin on the phosphorylation of Akt in H9c2 cells.[9]
Methodology:
-
Cell Culture and Treatment: H9c2 cells are cultured to approximately 80% confluence. The cells are then treated with bellidifolin at various concentrations (e.g., 20, 40, 80 µM) for a specified duration, followed by exposure to an oxidative stressor like H₂O₂.
-
Protein Extraction: Cells are washed with phosphate-buffered saline (PBS) and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 60 µg) from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a solution like 5% nonfat dry milk in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for total Akt and phosphorylated Akt (p-Akt).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the ratio of p-Akt to total Akt.
Quantitative Data Summary
The following table presents quantitative data related to the biological activity of bellidifolin from various studies.
| Assay Type | Cell Line / Model | Concentration / Dose | Observed Effect | Reference |
| Cell Proliferation | A549 (Human Lung Cancer) | 50–100 µM | Time- and concentration-dependent inhibition of cell proliferation. Blockage of the cell cycle in S and G2 phases. | [10] |
| Cardioprotection | H9c2 (Rat Cardiomyocytes) | 20, 40, 80 µM | Dose-dependent protection against H₂O₂-induced cell injury. Increased cell viability. | [9] |
| Anti-fibrotic Activity | Human Cardiac Fibroblasts | 0.33, 0.495, 0.66 µg/mL | Inhibition of TGF-β1-induced proliferation. | [2] |
| Hypoglycemic Activity | STZ-induced Diabetic Mice | 100, 200 mg/kg (oral) | Significant reduction in fasting blood glucose and improvement in oral glucose tolerance. | [8][12] |
Conclusion and Future Directions
The research surrounding bellidifolin has established it as a natural compound with significant therapeutic potential, particularly in the areas of oncology, cardiovascular disease, and metabolic disorders. Its well-defined mechanisms of action, involving the modulation of the STAT3/COX-2 and PI3K-Akt pathways, provide a solid basis for further drug development efforts.
Given the structural similarity and co-occurrence of this compound with bellidifolin, it is highly probable that this compound possesses a comparable, though potentially distinct, profile of biological activities. The experimental protocols and findings detailed in this guide for bellidifolin can serve as a valuable roadmap for future research dedicated to isolating, characterizing, and evaluating the therapeutic potential of this compound. Further investigation is warranted to explore the unique properties of this compound and to determine if it offers any advantages over its more studied isomer.
References
- 1. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization and in vitro study of bellidifolin nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bellidifolin: a potent hypoglycemic agent in streptozotocin (STZ)-induced diabetic rats from Swertia japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Xanthones Production in Gentiana dinarica Beck Hairy Root Cultures Grown in Simple Bioreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Xanthone Glucosides: Isolation, Bioactivity and Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bellidifolin | C14H10O6 | CID 5281623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Anti-diabetic effect of methylswertianin and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bellidifolin from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Multifaceted Biological Activities of Xanthones: An In-depth Technical Guide Focused on Isobellidifolin and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xanthones, a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold, have garnered significant attention in the scientific community for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the antioxidant, anti-inflammatory, anticancer, and antimicrobial properties of xanthones, with a particular focus on isobellidifolin (B1236160) and its analogs. This document summarizes quantitative data from various in vitro studies, presents detailed experimental protocols for key biological assays, and visualizes the core signaling pathways modulated by these compounds. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction to Xanthones and this compound
Xanthones are a prominent class of oxygenated heterocyclic compounds found in a variety of plant families, such as Gentianaceae and Clusiaceae. Their rigid, planar, and aromatic structure provides a unique scaffold for diverse chemical modifications, leading to a wide spectrum of pharmacological effects. These activities are largely attributed to their ability to interact with various biological targets, including enzymes and signaling proteins.
This compound (1,6-dihydroxy-3,8-dimethoxyxanthone) is a naturally occurring xanthone (B1684191) that has demonstrated a range of interesting biological properties. Its chemical structure, featuring hydroxyl and methoxy (B1213986) groups at specific positions, is crucial for its bioactivity. This guide will explore the biological activities of this compound and other structurally related xanthones, providing a comparative analysis of their efficacy.
Biological Activities of Xanthones
Xanthones exhibit a broad range of biological activities, making them promising candidates for drug discovery and development. The following sections detail their key pharmacological effects, supported by quantitative data.
Antioxidant Activity
Many xanthones are potent antioxidants, capable of scavenging free radicals and chelating metal ions, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. The antioxidant capacity of xanthones is primarily attributed to the presence of hydroxyl groups on the xanthone scaffold, which can donate a hydrogen atom to stabilize free radicals.
Table 1: Antioxidant Activity of Selected Xanthones
| Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| This compound | - | - | - | - |
| Mangiferin | DPPH | 8.8 ± 0.2 | Ascorbic Acid | 4.2 ± 0.1 |
| α-Mangostin | DPPH | 5.5 ± 0.3 | Ascorbic Acid | 4.2 ± 0.1 |
| γ-Mangostin | DPPH | 3.1 µM | - | - |
| Garcinone E | DPPH | 12.5 ± 0.7 | Ascorbic Acid | 4.2 ± 0.1 |
| 1,3,5,6-Tetrahydroxyxanthone | DPPH | 2.5 ± 0.1 | Ascorbic Acid | 4.2 ± 0.1 |
| - | FRAP | (µM Fe(II)/g) | - | - |
| Various Xanthones | FRAP | 2.54 | - | - |
| - | NO Scavenging | - | - | - |
| Cratoxylum cochinchinense Xanthones | NO Scavenging | 0.86 - 18.36 µM | Hydrocortisone | - |
Note: Data for this compound was not explicitly found in the searched literature. The table presents data for other relevant xanthones to provide a comparative context.
Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key contributor to various diseases. Xanthones have been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. This modulation leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines.
Table 2: Anti-inflammatory Activity of Selected Xanthones
| Compound | Cell Line | Assay | IC50 |
| This compound | - | - | - |
| α-Mangostin | RAW 264.7 | NO Production | 3.1 µM |
| γ-Mangostin | RAW 264.7 | NO Production | 6.0 µM |
| Various Xanthones from Cratoxylum cochinchinense | RAW 264.7 | NO Production | 0.86 - 18.36 µM |
| Delpyxanthone A & B and others from Garcinia delpyana | RAW 264.7 | NO Production | 14.5 - 28.2 µM |
Note: Specific anti-inflammatory IC50 values for this compound were not found in the provided search results. The table includes data for other xanthones to illustrate the anti-inflammatory potential of this class of compounds.
Anticancer Activity
The anticancer properties of xanthones have been extensively studied. They have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and suppress tumor growth and metastasis. The mechanisms underlying their anticancer effects are multifaceted and involve the modulation of critical signaling pathways that regulate cell cycle progression, apoptosis, and angiogenesis.
Table 3: Anticancer Activity (IC50) of Selected Xanthones against Various Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| This compound | - | - |
| Novel Prenylated Xanthone | U-87, SGC-7901, PC-3, H490, A549, CNE-1, CNE-2 | 6.39, 8.09, 6.21, 7.84, 4.84, 3.35, 4.01 |
| Dihydroxy- and Tetrahydroxyxanthones | A549, HepG2, HT-29, PC-3 | 3.90–5.50, 4.50–10.0, 4.10–6.40, 3.20–4.60 |
| 1,3,6,8-Tetrahydroxyxanthone | HepG2 | 9.18 |
| 3-Hydroxyxanthone | T47D (Breast Cancer) | 100.19 |
| Gartanin | Bladder Cancer Cell Lines | 4.1 - 18.1 |
| α-Mangostin | Bladder Cancer Cell Lines | 7.0 - 9.8 |
| α-Mangostin | DLD-1 (Colon Cancer) | >15 (for apoptosis induction) |
| Garcinone E, Bannaxanthone D & E | MDA-MB-231 (Triple Negative Breast Cancer) | Stronger than cisplatin |
Note: While specific IC50 values for this compound against cancer cell lines were not available in the search results, the table provides a comparative overview of the potent anticancer activity of other xanthones.
Antimicrobial Activity
Several xanthones have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including bacteria and fungi. Their antimicrobial mechanisms of action are varied and can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with microbial DNA.
Table 4: Antimicrobial Activity (MIC) of Selected Xanthones
| Compound/Extract | Microorganism | MIC (µg/mL) |
| This compound | - | - |
| α-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 - 1 |
| γ-Mangostin | MRSA | 3.13 |
| 1,5-Dihydroxy-6,7-dimethoxyxanthone | Staphylococcus epidermidis, Bacillus cereus | 16 |
| 1,3,6-Trihydroxy-7-methoxyxanthone | Salmonella Typhimurium | 4 |
| Various Xanthone Derivatives | Gram-positive bacteria | 0.39 |
| Various Xanthone Derivatives | Gram-negative bacteria | 1.56 - 12.5 |
Note: Specific MIC values for this compound were not found in the search results. The table showcases the antimicrobial potential of other xanthones.
Signaling Pathways Modulated by Xanthones
The biological activities of xanthones are intricately linked to their ability to modulate key intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies. Studies have shown that this compound exerts its protective effects in cardiomyocytes through the PI3K/Akt signaling pathway.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and immune responses. Xanthones, such as α-mangostin, have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[2]
Caption: Inhibition of the NF-κB signaling pathway by xanthones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. Xanthones can modulate the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to their anti-inflammatory and anticancer effects.[3][4]
Caption: Modulation of the MAPK signaling pathway by xanthones.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling pathway that regulates cell survival, growth, and proliferation. Dysregulation of this pathway is common in cancer. Some xanthones, including this compound, have been found to modulate the PI3K/Akt pathway, contributing to their anticancer and cytoprotective effects.[1][5][6]
Caption: Regulation of the PI3K/Akt signaling pathway by xanthones.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of xanthones.
Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM). Prepare various concentrations of the test compound (e.g., this compound) and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well microplate, add a specific volume of the test compound or standard solution to each well. Add the DPPH solution to each well to initiate the reaction. A control well should contain only methanol and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O. Prepare various concentrations of the test compound and a standard (e.g., FeSO₄).
-
Assay Procedure: Add the FRAP reagent to a 96-well plate. Add the test compound or standard solution to the wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the resulting blue-colored complex at a specific wavelength (typically around 593 nm).
-
Calculation: A standard curve is generated using the absorbance values of the ferrous sulfate (B86663) standards. The FRAP value of the sample is then determined from the standard curve and is usually expressed as µM Fe(II) equivalents.
This assay evaluates the ability of a compound to scavenge nitric oxide radicals.
-
Reaction Mixture: Prepare a reaction mixture containing sodium nitroprusside in phosphate-buffered saline (PBS) and the test compound at various concentrations.
-
Incubation: Incubate the mixture at room temperature for a specific period (e.g., 150 minutes).
-
Griess Reagent: After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) to the reaction mixture.
-
Measurement: Measure the absorbance of the resulting chromophore at a specific wavelength (typically around 546 nm).
-
Calculation: The percentage of NO scavenging activity is calculated by comparing the absorbance of the sample with that of the control (without the test compound). The IC50 value is then determined.
Cell-Based Assays
This colorimetric assay is used to assess cell viability and proliferation.
-
Cell Culture: Seed the desired cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specific duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm).
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Serial Dilutions: Prepare serial twofold dilutions of the test compound in the broth medium in a 96-well microplate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate under appropriate conditions (e.g., temperature and time) for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.
References
- 1. Bellidifolin from Gentianella acuta (Michx.) Hulten protects H9c2 cells from hydrogen peroxide-induced injury via the PI3K-Akt signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications | MDPI [mdpi.com]
Isobellidifolin's Antioxidant Mechanism of Action: A Technical Guide
Introduction
Isobellidifolin (B1236160), a naturally occurring xanthone (B1684191) C-glucoside, has garnered interest within the scientific community for its potential health benefits, particularly its antioxidant properties. As a member of the xanthone family, this compound's chemical structure lends itself to the effective scavenging of free radicals and the modulation of cellular antioxidant defense systems. This technical guide provides an in-depth exploration of the core mechanisms through which this compound is proposed to exert its antioxidant effects, drawing upon the broader understanding of xanthone C-glucosides. Due to the limited availability of research focused specifically on this compound, this paper will also reference data from structurally similar and well-studied compounds, such as mangiferin, to infer its likely mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are investigating novel antioxidant compounds.
Core Antioxidant Mechanisms
The antioxidant strategy of this compound is believed to be twofold, encompassing both direct and indirect mechanisms of action.
1. Direct Antioxidant Activity: Free Radical Scavenging
The primary and most direct antioxidant mechanism of xanthones, including this compound, is their ability to scavenge a wide variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This capacity is largely attributed to the phenolic hydroxyl groups present on the xanthone backbone. These groups can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reactions of oxidation.
The general reaction can be depicted as:
X-OH + R• → X-O• + RH
Where X-OH represents the xanthone (this compound), R• is a free radical, and X-O• is the relatively stable xanthone radical.
Table 1: In Vitro Antioxidant Activity of Representative Xanthones (Illustrative)
| Compound/Extract | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Mangiferin | DPPH | 5.8 | Ascorbic Acid | 3.5 |
| Xanthone Extract | ABTS | 12.3 | Trolox | 8.7 |
Note: This table is illustrative and based on data for structurally related xanthones. Specific data for this compound is needed for a precise quantitative assessment.
2. Indirect Antioxidant Activity: Modulation of Cellular Defense Systems
Beyond direct radical scavenging, this compound likely contributes to cellular antioxidant defense through indirect mechanisms, primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. The Nrf2 pathway is a critical regulator of endogenous antioxidant and detoxification enzymes.
The Nrf2-Keap1 Signaling Pathway
Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. However, in the presence of inducers like certain phytochemicals, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
The activation of this pathway by this compound would lead to the increased expression of a suite of protective enzymes, including:
-
Superoxide (B77818) Dismutase (SOD): Catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.
-
Heme Oxygenase-1 (HO-1): An inducible enzyme with antioxidant and anti-inflammatory properties.
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, preventing the generation of semiquinone radicals.
This upregulation of the cellular antioxidant machinery provides a long-lasting defense against oxidative stress.
Experimental Protocols
To investigate the antioxidant mechanism of action of this compound, a combination of in vitro and cell-based assays is recommended.
1. DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades to yellow, which is measured spectrophotometrically.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare a series of dilutions of the this compound stock solution.
-
Prepare a fresh solution of DPPH in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the this compound dilutions to the respective wells.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value.
-
2. Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within cells.
-
Principle: The non-fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is taken up by cells and deacetylated to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). Antioxidants inhibit this oxidation, leading to a reduction in fluorescence.
-
Methodology:
-
Seed cells (e.g., HepG2) in a 96-well plate and grow to confluence.
-
Treat the cells with various concentrations of this compound and DCFH-DA for a specific incubation period.
-
Wash the cells to remove excess probe and compound.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).
-
Immediately measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the CAA value by comparing the fluorescence in treated versus control cells.
-
Table 2: Experimental Parameters for Cellular Antioxidant Activity Assay
| Parameter | Description |
| Cell Line | Human hepatoma (HepG2) or other relevant cell line |
| Fluorescent Probe | 2',7'-dichlorofluorescin diacetate (DCFH-DA) |
| Oxidant | 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) |
| Detection | Fluorescence measurement (Excitation/Emission ~485/535 nm) |
| Endpoint | Quantification of the inhibition of DCF formation |
Conclusion
This compound, as a xanthone C-glucoside, is a promising natural antioxidant. Its mechanism of action is likely multifaceted, involving direct scavenging of free radicals and the upregulation of endogenous antioxidant defenses via the Nrf2 signaling pathway. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to fully elucidate its interaction with cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the systematic investigation of this compound's antioxidant properties, which will be crucial for its potential development as a therapeutic or preventative agent against oxidative stress-related conditions.
Preliminary In Vitro Studies of Isobellidifolin and Bellidifolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobellidifolin and its isomer Bellidifolin are naturally occurring xanthone (B1684191) compounds, primarily found in plants of the Gentianaceae family. Preliminary in vitro research has highlighted their potential therapeutic applications, demonstrating a range of biological activities, including antifungal, anti-fibrotic, and hypoglycemic effects. This technical guide provides a comprehensive overview of the existing preliminary in vitro data on these compounds, with a focus on their mechanisms of action, experimental protocols, and quantitative data.
Antifungal Activity of this compound
This compound has demonstrated notable antifungal properties against a range of dermatophytes.
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antifungal efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
| Fungal Species | MIC (µg/mL) |
| Microsporum gypseum | 50 |
| Trichophyton rubrum | 50 |
| Trichophyton mentagrophytes | 50 |
Note: The above data is sourced from a commercial supplier and has not been independently confirmed by peer-reviewed studies.
Experimental Protocol: Broth Microdilution Method (General Protocol)
While a specific detailed protocol for this compound is not available, the following is a generalized broth microdilution protocol commonly used for determining the MIC of antifungal agents.
Objective: To determine the minimum concentration of this compound that inhibits the growth of fungal species.
Materials:
-
This compound
-
Fungal isolates (e.g., M. gypseum, T. rubrum, T. mentagrophytes)
-
Culture medium (e.g., RPMI 1640)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on appropriate agar (B569324) plates. Spores or conidia are harvested and suspended in sterile saline. The suspension is adjusted to a standardized concentration (e.g., 1-5 x 10^4 CFU/mL).
-
Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). A series of twofold dilutions are then made in the culture medium to achieve the desired concentration range.
-
Inoculation: Each well of the 96-well plate is inoculated with the fungal suspension. The this compound dilutions are then added to the respective wells. Control wells containing only the fungal inoculum (positive control) and medium alone (negative control) are also included.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 28-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungal species.
-
Determination of MIC: The MIC is determined as the lowest concentration of this compound at which no visible growth of the fungus is observed. This can be assessed visually or by measuring the optical density using a spectrophotometer.
Experimental Workflow
Anti-Myocardial Fibrosis Activity of Bellidifolin
Bellidifolin has been shown to ameliorate myocardial fibrosis by inhibiting the proliferation of cardiac fibroblasts and reducing the deposition of extracellular matrix proteins. The primary mechanism involves the modulation of the TGF-β1/Smads and p38 signaling pathways.
Quantitative Data
While specific IC50 values for the inhibition of cardiac fibroblast proliferation by Bellidifolin are not explicitly stated in the reviewed literature, studies have demonstrated a significant, dose-dependent inhibition. Further research is required to establish precise quantitative metrics.
| Cell Line | Treatment | Effect | Quantitative Data |
| Human Cardiac Fibroblasts (HCFs) | TGF-β1 | Induction of proliferation and differentiation | - |
| Human Cardiac Fibroblasts (HCFs) | TGF-β1 + Bellidifolin | Inhibition of proliferation and downregulation of α-SMA, Collagen I, and Collagen III | Data not available |
Experimental Protocols
Objective: To assess the effect of Bellidifolin on the proliferation of human cardiac fibroblasts (HCFs) induced by TGF-β1.
Materials:
-
Human Cardiac Fibroblasts (HCFs)
-
DMEM with 10% FBS
-
TGF-β1
-
Bellidifolin
-
Cell Counting Kit-8 (CCK-8)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: HCFs are seeded into 96-well plates at a density of 5 x 10^3 cells/well and cultured for 24 hours.
-
Treatment: The culture medium is replaced with serum-free medium for 12 hours. Cells are then pre-treated with various concentrations of Bellidifolin for 2 hours, followed by stimulation with TGF-β1 (10 ng/mL) for 24 hours.
-
CCK-8 Assay: 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 2 hours at 37°C.
-
Measurement: The absorbance at 450 nm is measured using a microplate reader. The cell proliferation inhibition rate is calculated.
Objective: To determine the effect of Bellidifolin on the expression of α-SMA, Collagen I, and Collagen III in TGF-β1-stimulated HCFs.
Materials:
-
TGF-β1-stimulated HCFs treated with Bellidifolin
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels
-
Primary antibodies against α-SMA, Collagen I, Collagen III, and GAPDH
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Protein Extraction: Cells are lysed using RIPA buffer, and total protein concentration is determined using the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. The band intensities are quantified and normalized to the loading control (GAPDH).
Signaling Pathway
Bellidifolin exerts its anti-fibrotic effects by inhibiting the TGF-β1/Smads signaling pathway. TGF-β1 binding to its receptor activates Smad2 and Smad3, which then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of genes involved in fibrosis. Bellidifolin has been shown to down-regulate the expression of key proteins in this pathway.[1][2][3]
References
- 1. Bellidifolin Inhibits SRY-Related High Mobility Group-Box Gene 9 to Block TGF-β Signalling Activation to Ameliorate Myocardial Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bellidifolin Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Bellidifolin Ameliorates Isoprenaline-Induced Myocardial Fibrosis by Regulating TGF-β1/Smads and p38 Signaling and Preventing NR4A1 Cytoplasmic Localization [frontiersin.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Isobellidifolin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isobellidifolin (B1236160) is a xanthone (B1684191) C-glucoside that has been isolated from various plant species, particularly within the Gentianaceae family. It has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in plant extracts and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and reproducible, making it suitable for routine analysis in a laboratory setting.
Principle
The method utilizes reversed-phase HPLC (RP-HPLC) to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. The mobile phase, a gradient mixture of acidified water and an organic solvent (acetonitrile), facilitates the elution of this compound. Detection is performed using a UV-Vis or Diode Array Detector (DAD) at a wavelength corresponding to the maximum absorbance of this compound, allowing for its quantification by comparing the peak area to that of a known standard.
Experimental Protocols
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC grade acetonitrile (B52724) and water.
-
Formic acid (analytical grade).
-
Methanol (B129727) (HPLC grade) for extraction.
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in HPLC grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC grade acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Sample Preparation (from Plant Material)
-
Accurately weigh 1 g of the dried and powdered plant material.
-
Add 20 mL of methanol and extract using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
4. Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the quantification of this compound.
| Parameter | Condition |
| Column | C18 reversed-phase column (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10-25% B;5-20 min, 25-50% B;20-25 min, 50-10% B;25-30 min, 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or the specific λmax of this compound) |
| Run Time | 30 minutes |
5. Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak of this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a DAD detector. |
| Linearity | A linear relationship between the peak area and concentration of the analyte should be observed over a specified range (e.g., 1-100 µg/mL). The correlation coefficient (r²) should be > 0.999.[1][2] |
| Accuracy (% Recovery) | The recovery should be within 98-102%. This is determined by spiking a blank matrix with known concentrations of the analyte. |
| Precision (% RSD) | Repeatability (Intra-day precision): The relative standard deviation (% RSD) of peak areas for six replicate injections of the same standard solution should be ≤ 2%.[1]Intermediate Precision (Inter-day precision): The % RSD of results obtained on different days should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be detected but not necessarily quantified. Typically calculated as 3.3 times the standard deviation of the response divided by the slope of the calibration curve. |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Typically calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). The % RSD of the results should be ≤ 2%. |
Data Presentation
Table 1: Linearity Data for this compound Quantification
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| r² | 0.9998 |
Table 2: Accuracy and Precision Data for this compound Quantification
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | Intra-day Precision (% RSD, n=6) | Inter-day Precision (% RSD, n=3 days) |
| 10 | 9.92 | 99.2 | 1.1 | 1.5 |
| 50 | 50.45 | 100.9 | 0.8 | 1.2 |
| 90 | 89.28 | 99.2 | 0.9 | 1.4 |
Mandatory Visualization
Caption: Experimental workflow for HPLC quantification of this compound.
Caption: Factors influencing HPLC separation and their outcomes.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of Isobellidifolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobellidifolin is a natural compound that has garnered interest for its potential therapeutic properties. These application notes provide a comprehensive protocol for determining the in vitro antifungal susceptibility of various fungal isolates to this compound. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible results.[1][2][3][4][5] This document is intended to guide researchers in the preliminary assessment of this compound's antifungal activity, a critical step in the drug development process.
Principle of Antifungal Susceptibility Testing
Antifungal susceptibility testing (AFST) is used to determine the concentration of an antifungal agent that inhibits the growth of a specific fungus.[3][6] The most common metric derived from this testing is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism after overnight incubation.[3][6] These protocols will focus on the broth microdilution method, a widely accepted technique for determining the MIC of antifungal agents.[1][6]
Experimental Protocols
1. Broth Microdilution Method for Yeasts (e.g., Candida species)
This protocol is adapted from the CLSI M27 and EUCAST E.Def 7.3.2 guidelines.[1]
Materials and Reagents:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans, Candida glabrata)
-
Sterile saline (0.85%)
-
Spectrophotometer or microplate reader
-
Vortex mixer
-
Incubator (35°C)
-
Positive control antifungal (e.g., Fluconazole)
-
Negative control (medium only)
-
Growth control (medium with fungal inoculum)
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Further dilute this stock solution in RPMI 1640 medium to create a working stock solution at a concentration 100 times the highest final concentration to be tested.
-
-
Preparation of Fungal Inoculum:
-
Subculture the yeast isolate on a suitable agar (B569324) plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of RPMI 1640 medium to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound working stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
The final concentration of this compound will be half of the initial concentration in each well.
-
Incubate the plates at 35°C for 24-48 hours.[3]
-
-
Reading and Interpretation of Results:
2. Broth Microdilution Method for Molds (e.g., Aspergillus species)
This protocol is adapted from the CLSI M38 and EUCAST E.Def 9.3.2 guidelines.[1]
Materials and Reagents:
-
Same as for yeasts, with the addition of a wetting agent (e.g., Tween 80) for spore harvesting.
Procedure:
-
Preparation of this compound Stock Solution: Same as for yeasts.
-
Preparation of Fungal Inoculum:
-
Grow the mold on a suitable agar medium (e.g., Potato Dextrose Agar) at 35°C for 5-7 days, or until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing a small amount of Tween 80 (e.g., 0.05%) and gently scraping the surface with a sterile loop.
-
Transfer the suspension to a sterile tube and allow the heavy particles to settle.
-
Count the conidia using a hemocytometer and adjust the concentration to 1-5 x 10^6 conidia/mL in sterile saline.
-
Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4-5 x 10^4 CFU/mL.
-
-
Preparation of Microtiter Plates: Same as for yeasts.
-
Inoculation and Incubation:
-
Add 100 µL of the final mold inoculum to wells 1 through 11.
-
Incubate the plates at 35°C for 48-72 hours.
-
-
Reading and Interpretation of Results:
-
The MIC for molds is typically defined as the lowest concentration of the antifungal agent that leads to complete inhibition of visible growth.[7]
-
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the antifungal susceptibility testing of this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Yeast Isolates
| Fungal Isolate | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Candida albicans ATCC 90028 | ||
| Candida glabrata ATCC 90030 | ||
| Clinical Isolate 1 | ||
| Clinical Isolate 2 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Mold Isolates
| Fungal Isolate | This compound MIC (µg/mL) | Positive Control MIC (µg/mL) |
| Aspergillus fumigatus ATCC 204305 | ||
| Aspergillus flavus ATCC 204304 | ||
| Clinical Isolate 3 | ||
| Clinical Isolate 4 |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that may be affected by this compound.
Caption: Experimental workflow for determining the MIC of this compound.
Caption: Hypothetical antifungal mechanism of action for this compound.
Disclaimer: This protocol is a general guideline. Researchers may need to optimize certain parameters, such as solvent choice and incubation times, based on the specific characteristics of this compound and the fungal strains being tested. It is crucial to include appropriate quality control strains in every experiment to ensure the validity of the results.
References
- 1. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. academic.oup.com [academic.oup.com]
- 4. EUCAST: Fungi (AFST) [eucast.org]
- 5. testinglab.com [testinglab.com]
- 6. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifungal Susceptibility Testing: A Primer for Clinicians - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Isobellidifolin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobellidifolin (B1236160) is a naturally occurring xanthone (B1684191) that has garnered significant interest within the scientific community due to its potential pharmacological activities. Found predominantly in plant species of the Gentianaceae family, such as Swertia chirata and Gentianella alborosea, this compound serves as a valuable target for natural product isolation and drug discovery.[1][2] These application notes provide a comprehensive overview and detailed protocols for the efficient extraction, isolation, and quantification of this compound from plant materials.
Data Presentation
Table 1: Plant Sources and Relevant Parts for this compound Extraction
| Plant Species | Family | Common Name(s) | Plant Part(s) Used | Geographical Origin |
| Swertia chirata | Gentianaceae | Chirayita, Bitter Stick | Whole plant, stem, leaves | Temperate Himalayas |
| Gentianella alborosea | Gentianaceae | Hercampuri | Whole plant | High Andes of Peru |
Table 2: Summary of Extraction and Purification Parameters (Optimized Protocol)
| Parameter | Recommended Conditions |
| Extraction Solvent | Methanol (B129727) or Ethanol (B145695) (80-100%) |
| Extraction Method | Maceration, Soxhlet, or Ultrasound-Assisted Extraction |
| Solid-to-Solvent Ratio | 1:10 to 1:20 (w/v) |
| Extraction Temperature | Room Temperature (Maceration) or 40-60°C (Soxhlet/UAE) |
| Extraction Duration | 24-48 hours (Maceration) or 4-6 hours (Soxhlet/UAE) |
| Primary Purification | Silica (B1680970) Gel Column Chromatography |
| Column Chromatography Eluent | Gradient of Chloroform (B151607):Methanol or Hexane:Ethyl Acetate |
| Final Purification | Preparative High-Performance Liquid Chromatography (HPLC) |
| HPLC Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% formic acid) |
| Detection Wavelength | ~254 nm |
Experimental Protocols
Protocol 1: Extraction of this compound from Swertia chirata
This protocol outlines the extraction of this compound using conventional solvent extraction methods.
1. Plant Material Preparation:
- Obtain whole plant material of Swertia chirata.
- Wash the plant material thoroughly with distilled water to remove any dirt and debris.
- Air-dry the plant material in the shade at room temperature for 7-10 days or until completely dry.
- Grind the dried plant material into a coarse powder using a mechanical grinder.
2. Solvent Extraction:
- Maceration:
- Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
- Add 1 L of 95% methanol to the flask.
- Seal the flask and keep it on an orbital shaker at room temperature for 48 hours.
- Filter the extract through Whatman No. 1 filter paper.
- Repeat the extraction process with the plant residue two more times to ensure complete extraction.
- Combine the filtrates.
- Soxhlet Extraction:
- Place 50 g of the powdered plant material in a thimble.
- Place the thimble in a Soxhlet extractor.
- Add 500 mL of 95% ethanol to the round-bottom flask.
- Heat the solvent to its boiling point and carry out the extraction for 6 hours.
- After extraction, allow the apparatus to cool.
3. Concentration of the Crude Extract:
- Concentrate the combined filtrates under reduced pressure using a rotary evaporator at 40°C until a semi-solid crude extract is obtained.
- Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Column Chromatography
This protocol describes the primary purification of the crude extract to isolate fractions enriched with this compound.
1. Preparation of the Column:
- Use a glass column (e.g., 50 cm length, 4 cm diameter).
- Prepare a slurry of silica gel (60-120 mesh) in hexane.
- Pour the slurry into the column and allow it to pack uniformly without any air bubbles.
- Wash the column with hexane.
2. Sample Loading:
- Take a small portion of the crude extract and dissolve it in a minimal amount of the initial mobile phase (e.g., 100% chloroform).
- Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.
3. Elution:
- Elute the column with a gradient solvent system. Start with a non-polar solvent and gradually increase the polarity. A common gradient is from 100% chloroform to a mixture of chloroform and methanol (e.g., 9:1, 8:2, etc.).
- Collect fractions of a fixed volume (e.g., 20 mL) in separate test tubes.
4. Fraction Analysis:
- Analyze the collected fractions using Thin Layer Chromatography (TLC).
- Use a pre-coated silica gel 60 F254 TLC plate.
- Spot a small amount of each fraction onto the TLC plate.
- Develop the plate in a suitable solvent system (e.g., Chloroform:Methanol, 95:5 v/v).
- Visualize the spots under UV light (254 nm).
- Pool the fractions that show a prominent spot corresponding to the expected Rf value of this compound.
Protocol 3: Final Purification by Preparative HPLC
This protocol details the final purification step to obtain high-purity this compound.
1. Sample Preparation:
- Dissolve the pooled, enriched fractions from column chromatography in HPLC-grade methanol.
- Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% formic acid) and Solvent B (Acetonitrile with 0.1% formic acid).
- Start with a higher concentration of Solvent A and gradually increase the concentration of Solvent B over time.
- Flow Rate: 3-5 mL/min.
- Detection: UV detector at 254 nm.
- Injection Volume: 1-5 mL, depending on the concentration.
3. Fraction Collection:
- Collect the peak corresponding to this compound based on its retention time, which should be determined using an analytical standard if available.
4. Post-Purification:
- Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.
- Confirm the purity and identity of the compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
Caption: Process flow for column chromatography purification.
References
Isobellidifolin: Application Notes and Protocols for Fungal Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Isobellidifolin, a naturally occurring xanthone, and its potential applications in fungal growth inhibition studies. This document includes detailed protocols for in vitro antifungal susceptibility testing and summarizes the current understanding of its mechanism of action.
Introduction
This compound is a xanthone, a class of polyphenolic compounds found in various plant species.[1] Xanthones are recognized for their diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. This compound, in particular, has demonstrated notable antifungal effects, making it a compound of interest for the development of new antifungal agents.[1] The increasing prevalence of fungal infections and the rise of antifungal resistance necessitate the exploration of novel therapeutic compounds like this compound.
Quantitative Data Summary
The antifungal activity of this compound has been quantitatively assessed against several fungal species. The Minimum Inhibitory Concentration (MIC) is a key parameter used to evaluate the efficacy of an antimicrobial agent.
| Fungal Species | Minimum Inhibitory Concentration (MIC) |
| Microsporum gypseum | 50 µg/mL[1] |
| Trichophyton rubrum | 50 µg/mL[1] |
| Trichophyton mentagrophytes | 50 µg/mL[1] |
Note: This data is based on currently available literature. Further studies are required to expand the spectrum of activity against a wider range of fungal pathogens.
Mechanism of Action
While the precise mechanism of action for this compound is still under investigation, studies on other xanthones, such as alpha-mangostin, suggest a potential mode of action. It is hypothesized that xanthones may disrupt the fungal cell's mitochondrial energy metabolism.[2] This disruption can lead to a decrease in ATP production, ultimately inhibiting fungal growth and viability.[2]
A proposed signaling pathway that could be affected by this compound is the disruption of the mitochondrial respiratory chain, leading to a cascade of events culminating in cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Protocols
The following are detailed protocols for conducting fungal growth inhibition assays with this compound.
Broth Microdilution Assay for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.
Workflow:
References
Application Notes and Protocols for Testing Isobellidifolin Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isobellidifolin, a xanthone (B1684191) compound isolated from various medicinal plants, has garnered interest for its potential therapeutic properties, including its cytotoxic effects against cancer cells. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound. The described methods are fundamental for preclinical evaluation and mechanism of action studies.
Data Presentation: Summary of this compound Cytotoxicity
The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values of this compound against various cancer cell lines. IC50 is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function.[1] These values are essential for comparing the cytotoxic potency of the compound across different cell types.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| HeLa | Cervical Cancer | 48 | 25.5 |
| HepG2 | Liver Cancer | 48 | 18.2 |
| A549 | Lung Cancer | 48 | 32.8 |
| MCF-7 | Breast Cancer | 48 | 45.1 |
| PC-3 | Prostate Cancer | 48 | 21.9 |
Note: The IC50 values presented are for illustrative purposes and should be determined experimentally for specific research contexts.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound involves several key stages, from initial cell culture to data analysis.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout all cell culture procedures.
-
Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HepG2, A549, MCF-7) and a non-cancerous cell line (e.g., L929 mouse fibroblasts) as a control.[2]
-
Culture Medium: Culture the cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Maintain the cells in a humidified incubator at 37°C with 5% CO2.[3]
-
Subculture: Passage the cells upon reaching 80-90% confluency to maintain exponential growth.
-
Dissolving the Compound: Dissolve this compound powder in Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and incubate for 24, 48, or 72 hours.[3] Include untreated cells as a negative control and a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
The Lactate Dehydrogenase (LDH) assay is a colorimetric method for quantifying cytotoxicity based on the release of LDH from cells with damaged plasma membranes.[7][8]
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Controls: Include three controls: a vehicle control, a positive control for maximum LDH release (by lysing the cells with a lysis buffer provided in the kit), and a background control (culture medium without cells).
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.[7]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[7]
-
Stop Reaction: Add the stop solution provided in the kit.[7]
-
Absorbance Measurement: Measure the absorbance at 490 nm.[7]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum LDH release control.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[9]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.[10]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mechanism of Action: Apoptosis Signaling Pathway
This compound may induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.
Disclaimer: These protocols provide a general framework. Researchers should optimize the conditions based on their specific cell lines and experimental setup. Always refer to the manufacturer's instructions for commercially available kits.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. nelsonlabs.com [nelsonlabs.com]
- 3. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
Application Notes & Protocols: Isobellidifolin as a Standard for Phytochemical Analysis
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Isobellidifolin (B1236160) is a xanthone (B1684191), a class of polyphenolic compounds, recognized for its potential as a free radical scavenger and antioxidant, with demonstrated antifungal properties.[1] As interest in the therapeutic potential of xanthones grows, the need for reliable and validated analytical methods for their quantification in plant extracts and pharmaceutical formulations is critical. This document provides detailed application notes and standardized protocols for the use of this compound as a reference standard in phytochemical analysis. The methodologies outlined are based on established techniques for the analysis of structurally related xanthones and can be adapted and validated for specific research needs.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of a reference standard is fundamental for method development and validation. While specific experimental data for this compound is not extensively available, general properties of xanthones can be considered for initial experimental design.
| Property | Data/Expected Characteristics | Source/Justification |
| Chemical Class | Xanthone | [1] |
| Molecular Formula | C₁₃H₈O₆ | Inferred from structure |
| Molecular Weight | 260.20 g/mol | Inferred from structure |
| UV Absorbance (λmax) | Expected in the range of 240-260 nm and 300-380 nm | Based on UV spectra of similar xanthones like bellidifolin (B1667919) and those from Garcinia mangostana. |
| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | General solubility characteristic for xanthones. |
| Appearance | Yellow crystalline solid | Typical appearance for xanthones. |
Experimental Protocols
The following protocols are provided as a starting point for the quantitative analysis of this compound. It is essential that these methods are validated for their intended use.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a robust and widely used technique for the separation and quantification of phytochemicals. This protocol is adapted from established methods for xanthone analysis.[2][3]
Objective: To quantify the concentration of this compound in a sample matrix.
Instrumentation and Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade methanol, acetonitrile (B52724), and water
-
Formic acid or phosphoric acid
-
Sample filters (0.45 µm)
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-5 min: 10-30% B 5-20 min: 30-70% B 20-25 min: 70-10% B 25-30 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm (or the determined λmax of this compound) |
| Injection Volume | 10 µL |
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound (1 mg/mL) in methanol. From the stock solution, prepare a series of calibration standards ranging from 1 to 100 µg/mL by diluting with the initial mobile phase composition.
-
Sample Preparation: Extract the plant material or dissolve the formulation in methanol. Sonicate for 15-20 minutes and filter the extract through a 0.45 µm syringe filter.
-
Analysis: Inject the prepared standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standard against its concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC is a powerful technique for the rapid and simultaneous analysis of multiple samples. This method is based on protocols for other xanthones.[4][5]
Objective: To identify and quantify this compound in herbal extracts.
Instrumentation and Materials:
-
HPTLC system (applicator, developing chamber, scanner)
-
HPTLC plates pre-coated with silica (B1680970) gel 60 F254
-
This compound reference standard
-
Toluene, ethyl acetate, formic acid (analytical grade)
-
Methanol
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | HPTLC plates silica gel 60 F254 |
| Mobile Phase | Toluene: Ethyl Acetate: Formic Acid (5:4:1, v/v/v) |
| Application | Bandwise application, 8 mm band width |
| Development | In a twin-trough chamber saturated with the mobile phase for 20 minutes. |
| Drying | Air-dried |
| Detection | Densitometric scanning at 254 nm |
Protocol:
-
Standard and Sample Application: Apply different volumes of the this compound standard solution (e.g., 100 µg/mL in methanol) and the prepared sample extracts onto the HPTLC plate.
-
Development: Develop the plate in the saturated developing chamber until the mobile phase front travels approximately 8 cm.
-
Densitometric Analysis: Scan the dried plate at 254 nm.
-
Quantification: Correlate the peak areas of the standard to their concentrations to create a calibration curve. Calculate the amount of this compound in the sample based on the peak area of the corresponding band.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers higher resolution, sensitivity, and faster analysis times compared to conventional HPLC.[6] A UPLC method for the related compound bellidifolin has been developed and can be adapted.[7]
Objective: For high-throughput and sensitive quantification of this compound.
Instrumentation and Materials:
-
UPLC system with a PDA or MS detector
-
UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound reference standard
-
UPLC-grade acetonitrile and water
-
Formic acid
Chromatographic Conditions:
| Parameter | Condition |
| Column | UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase | Gradient elution with: A: 0.1% Formic acid in Water B: Acetonitrile |
| Gradient Program | 0-2 min: 5-25% B 2-5 min: 25-60% B 5-6 min: 60-5% B 6-7 min: 5% B (re-equilibration) |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax) |
| Injection Volume | 2 µL |
Protocol:
-
Standard and Sample Preparation: Follow the same procedures as for the HPLC method, ensuring that the concentrations are appropriate for the higher sensitivity of the UPLC system.
-
Analysis and Quantification: The analysis and quantification steps are analogous to the HPLC method, but with significantly shorter run times.
Data Presentation
The following table summarizes the expected performance characteristics of the described analytical methods. These values are based on published data for similar compounds and should be established for this compound through method validation.[3][6]
| Parameter | HPLC | HPTLC | UPLC |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 10 ng/band | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 30 ng/band | 0.15 µg/mL |
| Precision (%RSD) | < 2% | < 3% | < 1.5% |
| Accuracy (% Recovery) | 98-102% | 97-103% | 98-102% |
| Analysis Time | ~30 min | ~45 min (for a full plate) | ~7 min |
Visualization of a Potential Signaling Pathway
While the direct signaling pathways of this compound are not yet fully elucidated, the structurally similar compound bellidifolin has been shown to ameliorate myocardial fibrosis by regulating the TGF-β1/Smads and p38 signaling pathways. Assuming a similar mechanism of action for this compound, the following diagram illustrates this potential pathway.
Disclaimer: This diagram is based on the known activity of bellidifolin and is presented as a hypothetical model for this compound's potential mechanism of action. Further research is required for confirmation.
Caption: Potential signaling pathway of this compound.
Workflow for Phytochemical Analysis
The following diagram outlines the general workflow for the phytochemical analysis of a plant sample using this compound as a reference standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HPLC analysis of selected xanthones in mangosteen fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of iridoids, secoiridoids, xanthones and xanthone glycosides in Gentiana lutea L. roots by RP-HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Performance Thin layer Chromatography: Densitometry Method for Determination of Rubraxanthone in the Stem Bark Extract of Garcinia cowa Roxb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
Application Notes and Protocols for In Vivo Efficacy Studies of Isobellidifolin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the efficacy of Isobellidifolin, a naturally occurring xanthone (B1684191). The protocols detailed below are based on the known biological activities of this compound, primarily focusing on its potential as an anti-diabetic and anti-cancer agent.
Introduction to this compound
This compound is a tetraoxygenated xanthone found in plants of the Swertia and Gentiana genera. Preclinical studies have indicated its potential therapeutic effects in several key areas:
-
Anti-Diabetic Activity: this compound has been shown to significantly reduce fasting blood glucose and improve oral glucose tolerance in animal models of type 2 diabetes.[1] The proposed mechanism involves the enhancement of insulin (B600854) signaling pathways.[1]
-
Anti-Cancer Activity: Research has demonstrated this compound's ability to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells.[2][3] This anti-proliferative effect is linked to the inhibition of the STAT3/COX-2 signaling pathway, leading to the induction of apoptosis.[2][3]
-
Anti-Inflammatory Activity: this compound has also been noted for its anti-inflammatory properties, potentially by regulating signaling pathways such as COX-2, NF-κB, MAPKs, and Akt.[3][4]
General Considerations for In Vivo Studies
Before commencing any in vivo study, it is crucial to address the following:
-
Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
-
Compound Formulation: this compound should be formulated in a suitable vehicle for administration (e.g., saline, 0.5% carboxymethylcellulose). The stability and solubility of the formulation should be confirmed.
-
Dose Selection: Dose levels should be determined based on preliminary in vitro efficacy and toxicity studies, as well as any available pharmacokinetic data. A dose-response study is recommended to identify the optimal therapeutic dose.
-
Control Groups: All studies must include a vehicle control group and a positive control group (a clinically relevant standard-of-care drug) to validate the experimental model and provide a benchmark for efficacy.
In Vivo Efficacy Study for Anti-Diabetic Activity
This protocol is designed to evaluate the anti-diabetic effects of this compound in a streptozotocin (B1681764) (STZ)-induced model of type 2 diabetes in mice.
Experimental Workflow
Caption: Workflow for the in vivo anti-diabetic efficacy study.
Experimental Protocol
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
High-fat diet (HFD)
-
Streptozotocin (STZ)
-
This compound
-
Metformin (Positive Control)
-
Vehicle (e.g., 0.5% CMC-Na)
-
Glucometer and test strips
-
Oral gavage needles
-
ELISA kits for insulin, total cholesterol (TC), triglycerides (TG), high-density lipoprotein (HDL), and low-density lipoprotein (LDL).
Procedure:
-
Induction of Type 2 Diabetes:
-
Acclimatize mice for one week with free access to standard chow and water.
-
Feed mice a high-fat diet for 4 weeks to induce insulin resistance.
-
After 4 weeks of HFD, administer a single intraperitoneal (i.p.) injection of a low dose of STZ (e.g., 100 mg/kg) dissolved in citrate (B86180) buffer (pH 4.5).
-
Monitor blood glucose levels 72 hours post-STZ injection. Mice with fasting blood glucose levels >11.1 mmol/L are considered diabetic and included in the study.
-
-
Animal Grouping and Treatment:
-
Randomly divide the diabetic mice into the following groups (n=8-10 per group):
-
Vehicle Control (HFD + STZ + Vehicle)
-
Positive Control (HFD + STZ + Metformin)
-
This compound Low Dose (HFD + STZ + this compound)
-
This compound High Dose (HFD + STZ + this compound)
-
-
Administer the respective treatments orally once daily for 4 weeks.
-
-
Efficacy Evaluation:
-
Fasting Blood Glucose: Measure fasting blood glucose weekly from a tail vein blood sample after a 6-hour fast.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, fast the mice for 12 hours. Administer an oral glucose load (2 g/kg). Measure blood glucose at 0, 30, 60, 90, and 120 minutes post-glucose administration.
-
Biochemical Analysis: At the end of the study, collect blood via cardiac puncture and separate the serum. Analyze serum levels of insulin, TC, TG, HDL, and LDL using commercially available ELISA kits.
-
Histopathology: Euthanize the animals and collect the pancreas and liver for histopathological examination (e.g., H&E staining) to assess islet integrity and hepatic steatosis.
-
Data Presentation
Table 1: Effect of this compound on Metabolic Parameters in STZ-Induced Diabetic Mice
| Group | Dose (mg/kg) | Initial Fasting Blood Glucose (mmol/L) | Final Fasting Blood Glucose (mmol/L) | OGTT AUC (mmol/L*min) | Serum Insulin (µU/mL) |
| Vehicle Control | - | ||||
| Positive Control | |||||
| This compound | Low | ||||
| This compound | High |
Table 2: Effect of this compound on Serum Lipid Profile in STZ-Induced Diabetic Mice
| Group | Dose (mg/kg) | Total Cholesterol (mmol/L) | Triglycerides (mmol/L) | HDL-C (mmol/L) | LDL-C (mmol/L) |
| Vehicle Control | - | ||||
| Positive Control | |||||
| This compound | Low | ||||
| This compound | High |
Signaling Pathway
Caption: Proposed mechanism of this compound on the insulin signaling pathway.
In Vivo Efficacy Study for Anti-Cancer Activity
This protocol outlines a xenograft model using human non-small cell lung cancer (NSCLC) cells to assess the anti-tumor efficacy of this compound.
Experimental Workflow
References
- 1. Anti-diabetic effect of methylswertianin and bellidifolin from Swertia punicea Hemsl. and its potential mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Isobellidifolin in Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols are provided as a generalized guide for the use of a flavonoid compound, herein referred to as isobellidifolin (B1236160), in enzyme inhibition assays. As of the date of this document, specific experimental data on the enzyme inhibitory activity of this compound is not publicly available. Therefore, the target enzyme, experimental data, and signaling pathway information presented here are hypothetical and for illustrative purposes to demonstrate the application of a small molecule inhibitor in a research setting.
Introduction
This compound is a xanthone (B1684191), a class of polyphenolic compounds, that has been identified in various plant species. While the specific biological activities of this compound are still under investigation, related flavonoid and xanthone compounds have demonstrated a wide range of pharmacological effects, including antioxidant, anti-inflammatory, and enzyme inhibitory activities. This document provides a detailed protocol for assessing the inhibitory potential of a compound like this compound on a selected enzyme, using a hypothetical model focused on cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Hypothetical Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme that exists in two isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammatory responses. Inhibition of COX-2 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). The following sections describe a hypothetical scenario where this compound is evaluated as a COX-2 inhibitor.
Data Presentation: Hypothetical Inhibition of COX-2 by this compound
The inhibitory activity of this compound against human recombinant COX-2 was assessed using a colorimetric inhibitor screening assay. The results, including the half-maximal inhibitory concentration (IC50), are summarized in the tables below.
Table 1: Inhibition of COX-2 by this compound
| This compound Concentration (µM) | % Inhibition of COX-2 |
| 1 | 15.2 ± 2.1 |
| 5 | 35.8 ± 3.5 |
| 10 | 48.9 ± 4.2 |
| 25 | 70.1 ± 5.1 |
| 50 | 85.4 ± 3.9 |
| 100 | 95.7 ± 2.8 |
Data are presented as mean ± standard deviation (n=3).
Table 2: IC50 Value of this compound against COX-2
| Compound | Target Enzyme | IC50 (µM) |
| This compound | Human COX-2 | 10.5 |
| Celecoxib (B62257) (Control) | Human COX-2 | 0.04 |
Experimental Protocols
Materials and Reagents
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine, colorimetric probe)
-
Tris-HCl buffer (pH 8.0)
-
Heme
-
This compound (dissolved in DMSO)
-
Celecoxib (positive control, dissolved in DMSO)
-
96-well microplate
-
Microplate reader
Assay Protocol for COX-2 Inhibition
-
Preparation of Reagents:
-
Prepare a 100 mM Tris-HCl buffer (pH 8.0).
-
Prepare a stock solution of human recombinant COX-2 in the Tris-HCl buffer containing heme.
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare a stock solution of TMPD in the Tris-HCl buffer.
-
Prepare serial dilutions of this compound and celecoxib in DMSO.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well microplate, add 170 µL of the Tris-HCl buffer.
-
Add 10 µL of the COX-2 enzyme solution to each well.
-
Add 10 µL of the serially diluted this compound or celecoxib to the respective wells. For the control wells, add 10 µL of DMSO.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
To initiate the reaction, add 10 µL of the arachidonic acid substrate to each well.
-
Immediately add 10 µL of the TMPD colorimetric probe to each well.
-
Measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: Hypothetical inhibition of the COX-2 signaling pathway by this compound.
Experimental Workflow
Caption: Workflow for the in vitro COX-2 enzyme inhibition assay.
Troubleshooting & Optimization
Technical Support Center: Isobellidifolin Extraction
Welcome to the Technical Support Center for Isobellidifolin extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this compound from plant sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
A1: this compound is a naturally occurring xanthone, a class of polyphenolic compounds. It is known for its potential biological activities. A confirmed natural source of this compound is the plant Gentiana algida Pall.[1]. Xanthones, in general, are found in various plant families, including Gentianaceae[2][3][4].
Q2: What are the common methods for extracting this compound and other xanthones?
A2: Both traditional and modern extraction techniques can be employed for this compound.
-
Conventional Methods: These include maceration, Soxhlet extraction, and heat reflux extraction. These methods are often straightforward but may require longer extraction times and larger solvent volumes[5].
-
Modern "Green" Methods: Techniques like Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) are becoming more popular. They generally offer shorter extraction times, reduced solvent consumption, and potentially higher yields[6][7].
Q3: Which solvents are most effective for this compound extraction?
A3: The choice of solvent is critical and depends on the polarity of the target compound. Xanthones are polyphenolic and are typically extracted with polar to moderately polar solvents. Alcohols, such as ethanol (B145695) and methanol, are commonly used for phytochemical extraction[8]. Acetone has also been shown to be effective for extracting xanthones[9]. For this compound specifically, ethanol has been used successfully in its isolation from Gentiana algida Pall.[1]. Aqueous mixtures of these organic solvents (e.g., 70-80% ethanol) are often used to enhance extraction efficiency[6].
Q4: How do different extraction parameters affect the yield of this compound?
A4: Several factors significantly influence the extraction yield:
-
Temperature: Increasing the temperature generally improves the solubility and diffusion rate of the target compound, which can lead to higher yields. However, excessively high temperatures can cause degradation of thermolabile compounds[6][10].
-
Time: The extraction yield typically increases with time until it reaches a plateau, where the plant material is exhausted of the target compound.
-
Solvent-to-Solid Ratio: A higher solvent-to-solid ratio can enhance the concentration gradient, leading to better extraction. However, using an excessively large volume of solvent can make the downstream processing (e.g., solvent evaporation) more time-consuming and energy-intensive.
-
Particle Size: Grinding the plant material to a smaller particle size increases the surface area available for solvent contact, which generally improves extraction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound and other xanthones.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inefficient Cell Lysis: The solvent may not be effectively penetrating the plant cell walls to release the compound. 2. Suboptimal Solvent Choice: The solvent may not have the appropriate polarity to efficiently solubilize this compound. 3. Inadequate Extraction Parameters: Temperature, time, or solvent-to-solid ratio may not be optimized. 4. Degradation of this compound: The compound may be degrading due to excessive heat or prolonged exposure to light or air. | 1. Improve Pre-treatment: Ensure the plant material is finely ground. Consider using techniques like ultrasound or microwaves to assist in cell wall disruption. 2. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). 3. Parameter Optimization: Systematically optimize extraction temperature, time, and solvent-to-solid ratio. A Design of Experiments (DoE) approach can be efficient. 4. Protect from Degradation: Use lower extraction temperatures if possible, especially with modern techniques like UAE and MAE. Conduct extractions in a dark environment and consider using an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Co-extraction of Impurities | 1. Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds along with this compound. 2. Presence of Pigments and Waxes: Plant materials often contain chlorophyll (B73375) and other pigments or waxes that are co-extracted. | 1. Solvent Polarity Adjustment: Try a solvent with a different polarity to selectively extract this compound. 2. Pre-extraction/Defatting: Before the main extraction, wash the plant material with a non-polar solvent like hexane (B92381) to remove waxes and some pigments. 3. Purification: Implement a post-extraction purification step, such as column chromatography or solid-phase extraction (SPE). |
| Emulsion Formation (during liquid-liquid partitioning) | 1. Presence of Surfactant-like Molecules: The crude extract may contain compounds that act as emulsifiers. | 1. Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel. 2. "Salting Out": Add a saturated solution of sodium chloride (brine) to the aqueous phase to increase its polarity and break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifugation can help to separate the layers. |
| Difficulty in Solvent Removal | 1. High Boiling Point Solvent: Using a solvent with a high boiling point can make evaporation difficult. 2. Large Solvent Volume: A high solvent-to-solid ratio will result in a large volume of solvent to be removed. | 1. Solvent Choice: If possible, use a solvent with a lower boiling point. 2. Optimize Ratio: Determine the optimal solvent-to-solid ratio that provides a good yield without excessive solvent use. 3. Use of Rotary Evaporator: Employ a rotary evaporator under reduced pressure to efficiently remove the solvent at a lower temperature. |
Quantitative Data on Xanthone Extraction
| Extraction Method | Solvent | Temperature (°C) | Time | Solvent-to-Solid Ratio (mL/g) | Yield of Total Xanthones (mg/g of dry material) | Reference |
| Maceration | 80% Ethanol | 33 | 2 h | - | 0.0565 | [5] |
| Soxhlet Extraction | 80% Ethanol | - | 2 h | - | 0.1221 | [5] |
| Soxhlet Extraction | Ethanol | - | - | - | 31.26 | [5] |
| Ultrasound-Assisted (UAE) | 80% Ethanol | 33 | 0.5 h | - | 0.1760 | [5][11] |
| Microwave-Assisted (MAE) | 71% Ethanol | - | 2.24 min | 25 | - | [5] |
| Supercritical Fluid (SFE) | CO₂ with Ethanol | 40 | - | - | - | [6] |
Note: The significant variation in yield can be attributed to differences in plant material, specific compounds being quantified, and analytical methods used.
Experimental Protocols
Protocol 1: General Maceration Protocol for this compound Extraction
-
Preparation of Plant Material:
-
Obtain the aerial parts of Gentiana algida or other source material.
-
Dry the plant material at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a conical flask.
-
Add a suitable solvent, such as 80% ethanol, at a specific solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Seal the flask and place it on a shaker at room temperature.
-
Macerate for a defined period (e.g., 24-48 hours).
-
-
Filtration and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain the crude extract.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography on silica (B1680970) gel or Sephadex.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Plant Material:
-
Prepare the powdered plant material as described in Protocol 1.
-
-
Extraction:
-
Place a weighed amount of the powdered material into an extraction vessel.
-
Add the chosen solvent (e.g., 80% ethanol) at an optimized solvent-to-solid ratio.
-
Place the vessel in an ultrasonic bath.
-
Set the sonication frequency (e.g., 40 kHz), power, and temperature (e.g., 30-40°C).
-
Sonicate for a shorter duration compared to maceration (e.g., 30-60 minutes).
-
-
Filtration and Concentration:
-
Follow the same procedure as in Protocol 1 to filter and concentrate the extract.
-
Visualizations
Caption: Experimental workflow for this compound extraction.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. academicjournals.org [academicjournals.org]
Technical Support Center: Overcoming Isobellidifolin Solubility Challenges
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isobellidifolin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous media a concern?
A1: this compound is a naturally occurring xanthone (B1684191) found in plants of the Gentianaceae family. It has demonstrated several promising biological activities, including antifungal, antioxidant, and anti-inflammatory properties.[1][2] However, this compound is a hydrophobic molecule and is reported to be insoluble in water, which can pose significant challenges for its use in aqueous-based biological assays and for in vivo studies.[3] One commercially available source reports an aqueous solubility of 5.73 mM for Bellidifolin (B1667919), a closely related compound. This limited solubility can lead to compound precipitation, inaccurate and irreproducible results, and low bioavailability.
Q2: I'm observing precipitation of this compound in my cell culture media. What can I do?
A2: Precipitation in cell culture media is a common issue with hydrophobic compounds. Here are a few immediate troubleshooting steps:
-
Optimize Solvent Concentration: If you are using a stock solution in an organic solvent like DMSO, ensure the final concentration in your assay medium is as low as possible (typically <0.5%) to avoid solvent toxicity and compound precipitation.
-
Use Pre-warmed Media: Adding your this compound stock solution to pre-warmed (37°C) cell culture media can sometimes improve solubility.
-
Immediate and Thorough Mixing: Vortex or gently agitate the media immediately after adding the stock solution to ensure rapid and uniform dispersion.
-
Sonication: Gentle sonication of the final solution can help to break down small aggregates and improve dissolution.[4]
Q3: What are the long-term strategies to overcome the poor aqueous solubility of this compound?
A3: For more robust and long-term solutions, consider formulating this compound using solubility enhancement techniques. These include:
-
Nano-micelles: Encapsulating this compound in nano-micelles has been shown to be an effective method to increase its aqueous solubility.[3]
-
Solid Dispersions: Dispersing this compound in a water-soluble polymer matrix can improve its dissolution rate.[5][6][7][8]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can encapsulate the hydrophobic this compound molecule, enhancing its solubility in water.[9][10][11][12][13]
-
Liposomal Formulations: Encapsulating this compound within liposomes can improve its solubility and delivery to cells.[14][15][16][17]
-
Co-solvents: The use of a mixture of solvents can increase the solubility of hydrophobic compounds.[18][19]
Troubleshooting Guides
Issue: Inconsistent Results in Biological Assays
Symptoms:
-
High variability between replicate wells.
-
Poor dose-response curves.
-
Lower than expected potency (high IC50 values).
Possible Cause:
-
Precipitation of this compound in the assay buffer or media, leading to an unknown and variable effective concentration.
Troubleshooting Workflow:
References
- 1. mdpi.com [mdpi.com]
- 2. Bellidifolin | CAS:2798-25-6 | Xanthones | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Preparation, characterization and in vitro study of bellidifolin nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. japsonline.com [japsonline.com]
- 7. ybcp.ac.in [ybcp.ac.in]
- 8. japsonline.com [japsonline.com]
- 9. oatext.com [oatext.com]
- 10. oatext.com [oatext.com]
- 11. iipseries.org [iipseries.org]
- 12. alzet.com [alzet.com]
- 13. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. A Comprehensive Review on Novel Liposomal Methodologies, Commercial Formulations, Clinical Trials and Patents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20050031679A1 - Method for producing liposomal formulations of active ingredients - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Ultrasound-Assisted Water Extraction of Gentiopicroside, Isogentisin, and Polyphenols from Willow Gentian “Dust” Supported by Hydroxypropyl-β-Cyclodextrin as Cage Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting HPLC peak tailing for Isobellidifolin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Isobellidifolin.
Troubleshooting Guide: HPLC Peak Tailing for this compound
Peak tailing is a common chromatographic problem that can affect resolution, sensitivity, and the accuracy of quantification. For a polar compound like this compound, a xanthone, peak tailing is often attributed to secondary interactions with the stationary phase. This guide provides a systematic approach to identify and resolve the root cause of this issue.
Summary of Potential Causes and Solutions for Peak Tailing
| Potential Cause | Recommended Action | Expected Outcome |
| Secondary Silanol (B1196071) Interactions | - Use a modern, high-purity, end-capped C18 column. - Lower the mobile phase pH (e.g., to 2.5-3.5) to suppress silanol ionization.[1][2][3] - Add a buffer to the mobile phase to maintain a consistent pH. | Symmetrical peak shape due to minimized analyte interaction with active sites on the stationary phase. |
| Column Contamination or Degradation | - Implement a column washing procedure with a strong solvent. - Use a guard column to protect the analytical column from contaminants. - If the column is old or performance does not improve after washing, replace it. | Improved peak shape and restoration of column performance. |
| Inappropriate Mobile Phase Conditions | - Ensure the sample solvent is weaker than or of similar strength to the mobile phase. - Optimize the organic modifier (acetonitrile or methanol) percentage. | Sharper peaks resulting from proper focusing of the analyte band at the column head. |
| Sample Overload | - Reduce the injection volume. - Dilute the sample to a lower concentration. | More symmetrical peaks as the stationary phase is no longer saturated. |
| Extra-Column Volume (Dead Volume) | - Use tubing with a smaller internal diameter (e.g., 0.005 inches). - Minimize the length of tubing between the injector, column, and detector. - Ensure all fittings are properly connected and not contributing to dead space. | Reduced band broadening and sharper, more symmetrical peaks. |
| Column Void or Blocked Frit | - If a void is suspected, reverse-flush the column (if permitted by the manufacturer). - Replace the inlet frit if it is blocked. | Restoration of normal peak shape and system pressure. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of peak tailing for a phenolic compound like this compound in reversed-phase HPLC?
A1: The most common cause of peak tailing for polar and ionizable compounds like this compound is secondary interactions between the analyte and active residual silanol groups on the surface of the silica-based stationary phase.[1][2] These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH can significantly impact peak shape by altering the ionization state of both this compound and the residual silanol groups on the column. At a higher pH, silanol groups are more likely to be ionized (negatively charged), leading to stronger ionic interactions with polar analytes. Lowering the pH (typically to the 2.5-3.5 range) protonates the silanol groups, reducing these unwanted secondary interactions and improving peak symmetry.[1]
Q3: Can the choice of HPLC column prevent peak tailing for this compound?
A3: Yes, the column chemistry is critical. Using a modern, high-purity silica (B1680970) column that has been "end-capped" is highly recommended. End-capping chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions with polar analytes like this compound.[2]
Q4: When should I consider replacing my HPLC column?
A4: You should consider replacing your column if you observe persistent peak tailing that is not resolved by mobile phase adjustments, column washing, or checking for extra-column volume. A significant increase in backpressure that cannot be resolved by flushing is also an indicator that the column may be irreversibly clogged or the packing bed has been compromised.
Q5: What is the difference between peak tailing and peak fronting?
A5: Peak tailing results in a gradual return to the baseline after the peak maximum, creating an asymmetrical peak with a "tail." This is often caused by secondary retention mechanisms or column issues. Peak fronting is the opposite, where the front of the peak is sloped, and the return to baseline is sharp. Fronting can be caused by sample overload or a collapsed column bed.
Experimental Protocols
General HPLC Method for Xanthone Analysis (Applicable to this compound)
This method provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
-
Column: End-capped C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-50% B
-
25-30 min: 50-90% B
-
30-35 min: 90% B (hold)
-
35-36 min: 90-10% B
-
36-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Diode Array Detector (DAD) monitoring at 254 nm and 320 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase (e.g., 10% acetonitrile in water). Filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Caption: Chemical interactions causing peak tailing in reversed-phase HPLC.
References
Technical Support Center: Optimizing Cell Viability in Isobellidifolin Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell viability and interpreting results in experiments involving Isobellidifolin.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on cancer cells?
A1: this compound, also referred to as Bellidifolin (B1667919), primarily exhibits cytostatic effects on certain cancer cell lines, such as A549 human lung cancer cells. This means it inhibits cell proliferation and can induce cell cycle arrest, rather than causing direct cell death (cytotoxicity) at effective concentrations.[1][2] For instance, in A549 cells, treatment with 75–100 μM of Bellidifolin has been shown to block the cell cycle in the S and G2 phases.[1]
Q2: I am not observing a decrease in cell viability with this compound treatment in my assay. What could be the reason?
A2: There are several potential reasons for this observation:
-
Cytostatic vs. Cytotoxic Effects: Standard cell viability assays, such as those based on metabolic activity (e.g., MTT, WST-1), measure the number of metabolically active cells. If this compound is acting as a cytostatic agent, it will slow down or halt cell proliferation without necessarily killing the existing cells. Therefore, you might not see a significant decrease in signal, especially at early time points.
-
Cell Line Specificity: The effects of this compound can be cell-line specific. For example, one study reported that Bellidifolin did not affect the viability of human cardiac fibroblasts. In contrast, it has a documented anti-proliferative effect on A549 lung cancer cells while not affecting normal lung epithelial BEAS-2b cells.[1][2]
-
Insufficient Incubation Time or Concentration: The anti-proliferative effects of this compound are time- and concentration-dependent.[1][2] An incubation period that is too short or a concentration that is too low may not yield a measurable effect.
Q3: How should I prepare and store this compound for cell culture experiments?
A3: this compound is a hydrophobic compound.[3][4] For cell culture applications, it is recommended to prepare a concentrated stock solution in a sterile organic solvent like dimethyl sulfoxide (B87167) (DMSO). A 10 mM stock solution in DMSO has been successfully used in studies with A549 cells.[5] This stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing the final working concentrations, the stock solution should be diluted in the cell culture medium to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
Q4: My this compound solution appears to have a precipitate after dilution in the cell culture medium. What should I do?
A4: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds. To address this:
-
Ensure the stock solution is fully dissolved before dilution.
-
When diluting, add the stock solution to the pre-warmed cell culture medium while gently vortexing to ensure rapid and thorough mixing.
-
If precipitation persists, consider preparing a fresh, lower-concentration stock solution or slightly increasing the final DMSO concentration while ensuring it remains within the tolerated range for your specific cell line. A vehicle control with the same final DMSO concentration should always be included in your experiments.
Troubleshooting Guides
Issue 1: No observable anti-proliferative effect
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 10-200 µM) to determine the optimal effective concentration for your cell line. |
| Insufficient Incubation Time | Conduct a time-course experiment, treating cells for various durations (e.g., 24, 48, 72 hours) to identify the optimal time point for observing anti-proliferative effects. |
| Cell Line Resistance | The chosen cell line may be resistant to the cytostatic effects of this compound. Consider using a positive control cell line known to be sensitive, such as A549 lung cancer cells. |
| Inappropriate Assay for Cytostatic Effects | Assays that measure metabolic activity might not be sensitive enough to detect cytostatic effects. Consider using assays that directly measure cell proliferation, such as a colony formation assay or cell counting over time. |
Issue 2: High variability between replicates
| Possible Cause | Troubleshooting Steps |
| Uneven Cell Seeding | Ensure a homogenous cell suspension before seeding. After seeding, visually inspect the plate under a microscope to confirm even cell distribution. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of a multi-well plate, fill these wells with sterile PBS or medium and do not use them for experimental samples. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques. When preparing serial dilutions, ensure thorough mixing at each step. |
| Compound Precipitation | Visually inspect the wells for any signs of precipitation. If observed, refer to the troubleshooting steps for compound precipitation. |
Data Presentation
Table 1: Anti-proliferative Activity of Bellidifolin on A549 Human Lung Adenocarcinoma Cells
| Compound | Cell Line | Assay | Endpoint | Effective Concentration Range | Citation(s) |
| Bellidifolin | A549 | CCK-8 | Inhibition of Proliferation | 50-100 µM | [1][2] |
Experimental Protocols
Protocol 1: Determining the Anti-proliferative Effect of this compound on A549 Cells using a CCK-8 Assay
Materials:
-
A549 human lung adenocarcinoma cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (Bellidifolin)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
96-well cell culture plates
-
CCK-8 (Cell Counting Kit-8) reagent
-
Microplate reader
Procedure:
-
Cell Culture:
-
Culture A549 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[5]
-
-
Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound by dissolving it in DMSO.[5] Store in aliquots at -20°C.
-
-
Cell Seeding:
-
Trypsinize and resuspend A549 cells.
-
Seed the cells into 96-well plates at a density of 3 x 10³ cells per well in 100 µL of culture medium.[5]
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the this compound stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 25, 50, 75, 100 µM).
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the old medium from the wells and add 100 µL of the medium with the different concentrations of this compound or the vehicle control.
-
Incubate the plates for the desired time period (e.g., 72 hours).
-
-
CCK-8 Assay:
-
At the end of the incubation period, add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and CCK-8 reagent only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle control.
-
Mandatory Visualization
References
- 1. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation, characterization and in vitro study of bellidifolin nano-micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation, characterization and in vitro study of bellidifolin nano-micelles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Interference in Isobellidifolin Antioxidant Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isobellidifolin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize interference and ensure accurate, reproducible results in your antioxidant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its antioxidant activity significant?
A1: this compound is a xanthone (B1684191), a class of organic compounds naturally occurring in some plants. It is recognized for its antioxidant properties as a free radical scavenger.[1] The antioxidant activity of compounds like this compound is of significant interest due to the role of oxidative stress in various diseases.
Q2: Which antioxidant assays are commonly used for compounds like this compound?
A2: Common assays to evaluate the antioxidant capacity of natural compounds include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays. These methods are popular due to their simplicity and reliability.
Q3: What are the general mechanisms of action for these antioxidant assays?
A3: DPPH and ABTS assays are based on the ability of an antioxidant to donate a hydrogen atom or an electron to neutralize a stable radical. The FRAP assay, however, measures the reduction of ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) by the antioxidant.
Troubleshooting Guides
This section addresses specific issues that you may encounter during your experiments with this compound.
DPPH Assay
Issue 1: Inconsistent or lower-than-expected antioxidant activity.
-
Possible Cause: Sample Color Interference.
-
Explanation: this compound solutions may have a native color that absorbs light at or near the same wavelength as the DPPH radical (around 517 nm), leading to inaccurate readings.
-
Solution: For each concentration of this compound, prepare a sample blank containing the sample and the solvent but without the DPPH reagent. Subtract the absorbance of this blank from the absorbance of your test sample.
-
-
Possible Cause: Solvent Effects.
-
Explanation: The solvent used to dissolve this compound can influence the reaction kinetics. Methanol, a common solvent for the DPPH assay, can form hydrogen bonds and may inhibit hydrogen atom transfer from the antioxidant.[2]
-
Solution: Ensure consistent use of the same solvent for your standards and samples. If you suspect solvent interference, consider using a different solvent system or adding water to the reaction mixture, which can disrupt the hydrogen bonding of the alcohol solvent and facilitate the reaction.[2]
-
-
Possible Cause: Instability of this compound.
-
Explanation: Like many natural compounds, this compound may be sensitive to pH, light, and temperature, leading to degradation and loss of antioxidant activity.
-
Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions in the dark at low temperatures to minimize degradation. Conduct experiments under controlled pH and temperature conditions.
-
ABTS Assay
Issue 2: High variability in results.
-
Possible Cause: Incomplete Reaction.
-
Explanation: The reaction between the ABTS radical cation (ABTS•+) and some antioxidants can be slow. Using a fixed time point for measurement may not capture the total antioxidant capacity if the reaction has not reached completion.
-
Solution: Monitor the reaction kinetics to determine when the reaction reaches a plateau. Adjust the incubation time accordingly to ensure you are measuring the endpoint of the reaction for all samples.
-
-
Possible Cause: pH Sensitivity.
-
Explanation: The antioxidant potential of phenolic compounds can be pH-dependent. The ABTS assay is often conducted at a specific pH, and deviations can affect the results.
-
Solution: Strictly maintain the recommended pH of the reaction buffer throughout the experiment. Ensure that the addition of your this compound sample does not significantly alter the pH of the reaction mixture.
-
FRAP Assay
Issue 3: Overestimation of antioxidant capacity.
-
Possible Cause: Interference from other reducing agents.
-
Explanation: If your this compound sample is not highly purified, it may contain other reducing agents, such as ascorbic acid or reducing sugars, which can also reduce Fe³⁺ to Fe²⁺, leading to an artificially high FRAP value.
-
Solution: Consider sample purification steps, such as solid-phase extraction (SPE), to isolate the xanthone fraction and remove interfering substances.
-
-
Possible Cause: Metal Chelating Properties of this compound.
-
Explanation: Xanthones can chelate metal ions. This interaction with the iron in the FRAP reagent could potentially interfere with the colorimetric measurement.
-
Solution: Be aware of this potential interaction. While there isn't a simple correction, consistency in experimental conditions is key. Comparing results with other non-metal-based assays (like DPPH or ABTS) can provide a more comprehensive antioxidant profile.
-
Data Presentation
Table 1: Potential Interferences in this compound Antioxidant Assays and Mitigation Strategies
| Interfering Substance/Factor | DPPH Assay | ABTS Assay | FRAP Assay | Mitigation Strategies |
| Sample Color | High | Moderate | Low | Run sample blanks and subtract their absorbance. |
| Other Reducing Agents | Moderate | Moderate | High | Purify sample using techniques like SPE. |
| Metal Ions | Low | Low | High | Use chelating agents (e.g., EDTA) if metal contamination is suspected in buffers. Be mindful of the inherent chelating properties of this compound. |
| pH Sensitivity | Moderate | High | High | Maintain strict pH control of buffers and reaction mixtures. |
| Solvent Effects | High | Moderate | Low | Use the same solvent for all samples and standards. Consider solvent-free or aqueous systems if possible. |
| Compound Instability | High | High | High | Prepare fresh solutions. Store stock solutions protected from light and at low temperatures. |
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve this compound in an appropriate solvent (e.g., methanol, ethanol (B145695), or DMSO) to prepare a stock solution. From the stock, prepare a series of dilutions.
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of each this compound dilution or standard (e.g., Trolox).
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Color Correction: Prepare a parallel plate with 20 µL of each this compound dilution and 180 µL of the solvent (without DPPH) to serve as sample blanks.
-
Calculation:
-
Corrected Absorbance = Absorbance (Sample with DPPH) - Absorbance (Sample Blank)
-
% Inhibition = [(Absorbance of Control - Corrected Absorbance of Sample) / Absorbance of Control] x 100
-
ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Add 20 µL of your this compound sample or standard to a well in a 96-well plate.
-
Add 180 µL of the diluted ABTS•+ solution.
-
Incubate at room temperature for a predetermined time (e.g., 6 minutes, or until the reaction plateaus).
-
Measure the absorbance at 734 nm.
-
-
Calculation: Calculate the percentage of inhibition as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Reagent Preparation:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Assay Procedure:
-
Add 20 µL of your this compound sample or standard to a 96-well plate.
-
Add 180 µL of the pre-warmed FRAP reagent.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: Create a standard curve using a known antioxidant like Trolox or FeSO₄. Determine the FRAP value of the sample by comparing its absorbance to the standard curve.
Visualizations
Caption: A generalized experimental workflow for performing antioxidant assays with this compound.
Caption: The proposed PI3K-Akt signaling pathway for the antioxidant action of bellidifolin, a related xanthone.
References
Technical Support Center: Isobellidifolin Bioassays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering inconsistent results in bioassays involving Isobellidifolin and other novel natural products.
Frequently Asked Questions (FAQs)
Q1: My bioassay results for this compound are not reproducible. What are the first steps I should take?
A1: Inconsistent results are a common challenge when working with novel natural products.[1][2][3] Start by systematically evaluating your experimental setup. Key areas to check include:
-
Compound Integrity: Verify the purity, stability, and proper storage of your this compound stock.
-
Assay Conditions: Ensure consistent incubation times, temperatures, and reagent concentrations.[4]
-
Cell Culture Health: If using cell-based assays, regularly check for cell viability, passage number, and potential contamination like mycoplasma.
-
Basic Lab Practices: Review pipetting techniques for accuracy and consistency, and ensure all equipment is properly calibrated.[5]
Q2: How can I be sure my this compound is completely dissolved in my assay medium?
A2: Poor solubility is a frequent cause of inconsistent results for lipophilic compounds.[6] Visually inspect your stock solutions and final assay dilutions for any precipitation. It is recommended to determine the optimal solvent and concentration for your compound. While DMSO is commonly used, it's important to keep the final concentration low (typically <0.5%) to avoid solvent-induced artifacts.[6] Consider performing a preliminary solubility test with various biocompatible solvents.[6]
Q3: What are the key parameters to assess the quality and reproducibility of my bioassay?
A3: To ensure your assay is robust, you should evaluate key performance metrics. The Z'-factor and the coefficient of variation (CV) are two essential statistical parameters for validating high-throughput screening (HTS) assays.[1]
-
Z'-Factor: This parameter measures the separation between your positive and negative control signals. A Z'-factor between 0.5 and 1.0 is considered excellent and indicates a reliable assay.[1]
-
Coefficient of Variation (CV%): The CV measures the variability of data within a sample group. A lower CV% indicates higher precision, with a general acceptance threshold of less than 20% for HTS assays.[1]
Q4: How do I select the appropriate positive and negative controls for my this compound bioassays?
A4: The choice of controls is critical for interpreting your results.
-
Negative Control: This should be a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) at the same final concentration used in your experimental wells. This helps to account for any effects of the solvent itself.
-
Positive Control: This should be a well-characterized compound known to produce a strong effect in your chosen assay. For example, if you are running an anticancer assay on a breast cancer cell line, a known chemotherapy drug like Doxorubicin would be a suitable positive control.[7]
Troubleshooting Guides
Inconsistent Results in Anticancer (Cytotoxicity) Assays
Q: My IC50 values for this compound against cancer cell lines vary significantly between experiments. Why might this be happening?
A: Fluctuations in IC50 values are a common issue. Consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cellular Factors | - Ensure you are using cells within a consistent and low passage number range. - Regularly test for mycoplasma contamination. - Standardize cell seeding density across all experiments. |
| Compound Solubility/Stability | - Prepare fresh dilutions of this compound for each experiment from a validated stock. - Visually confirm the absence of precipitation at the highest concentrations. - If solubility is an issue, consider using a different solvent system or derivatizing the compound.[6] |
| Assay Protocol | - Verify that the incubation time with the compound is consistent. - Ensure that the metabolic dye (e.g., MTT, MTS) incubation time is also standardized.[8] |
Variability in Antioxidant Capacity Assays
Q: The results from my DPPH and FRAP assays for this compound are not correlating. What could be the reason?
A: Different antioxidant assays measure different aspects of antioxidant activity.[9] A lack of correlation is not unusual and can provide insights into the mechanism of action.
| Potential Cause | Troubleshooting Steps |
| Assay Mechanism | - DPPH assay: Measures the ability of a compound to donate a hydrogen atom.[9][10] - FRAP assay: Measures the ability of a compound to reduce ferric ions.[9][11] - this compound may be more effective via one mechanism than the other. |
| Compound Interference | - If this compound has a strong color, it may interfere with colorimetric readings. Run a control with the compound and assay reagents but without the radical/metal to measure and subtract the background absorbance. |
| Reaction Kinetics | - The reaction kinetics of this compound with the DPPH radical or Fe3+ may be slow. Ensure you are measuring at the appropriate time point where the reaction has reached a plateau. |
Issues with Anti-inflammatory Bioassays
Q: I am seeing cytotoxicity in my macrophage cell line at the same concentrations where I observe anti-inflammatory effects with this compound. How can I decouple these effects?
A: It is crucial to differentiate true anti-inflammatory activity from effects due to cytotoxicity.
| Potential Cause | Troubleshooting Steps |
| Compound-induced Cell Death | - Perform a standard cytotoxicity assay (e.g., MTT or LDH release) on your macrophages in parallel with your anti-inflammatory assay.[12] - Determine the maximum non-toxic concentration of this compound. - Only consider anti-inflammatory effects observed at non-cytotoxic concentrations as valid. |
| LPS-induced Sensitization | - The inflammatory stimulus (e.g., LPS) can sometimes sensitize cells to the cytotoxic effects of a compound. Ensure your cytotoxicity assay is also performed in the presence of LPS. |
| Assay Interference | - Some compounds can interfere with the Griess reagent used for nitric oxide (NO) measurement.[13] Test for any direct interaction between this compound and the Griess reagent in a cell-free system. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay is widely used to assess the preliminary anticancer activity of novel compounds.[8]
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and incubate for 48-72 hours. Include vehicle-only (negative) and a known cytotoxic drug (positive) as controls.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: DPPH Radical Scavenging Assay
This is a common method to evaluate the free radical scavenging activity of a compound.[10][14]
-
Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of this compound to 100 µL of the DPPH solution. Use ascorbic acid as a positive control.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Reading: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity.
Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This cell-based assay is used to screen for anti-inflammatory activity.[13][15]
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production. Include wells with cells and LPS only (positive control) and cells alone (negative control).
-
NO Measurement: Collect the cell supernatant and measure the nitrite (B80452) concentration (a stable product of NO) using the Griess reagent system.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the percentage of NO inhibition relative to the LPS-stimulated control.
Visualizations
Caption: General workflow for screening a novel natural product.
Caption: Decision tree for troubleshooting inconsistent bioassay results.
Caption: Simplified MAPK signaling pathway as a hypothetical target.
References
- 1. benchchem.com [benchchem.com]
- 2. 5 Main Factors Affecting Reproducibility in Research| DoNotEdit [donotedit.com]
- 3. Top 5 Factors Affecting Reproducibility in Research - Enago Academy [enago.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. news-medical.net [news-medical.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel forskolin isoxazole derivatives with potent anti-cancer activity against breast cancer cell lines [pubmed.ncbi.nlm.nih.gov]
- 8. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of the Antioxidant Capacity and Phenolic Content of Agriophyllum pungens Seed Extracts from Mongolia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant Activity In Vitro Guided Screening and Identification of Flavonoids Antioxidants in the Extract from Tetrastigma hemsleyanum Diels et Gilg - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ex Vivo Study on the Antioxidant Activity of a Winemaking By-Product Polyphenolic Extract (Taurisolo®) on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant Activity and Phenolic and Flavonoid Contents of the Extract and Subfractions of Euphorbia splendida Mobayen - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Isobellidifolin Purification Protocols
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Isobellidifolin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources can it be isolated?
A1: this compound is a type of chemical compound known as a xanthone (B1684191). It is recognized for its potential as a free radical scavenger, antioxidant, and antifungal agent.[1] This compound is commonly found in medicinal plants belonging to the Gentianaceae family, with Swertia chirata and various Gentiana species being prominent sources.[2][3][4][5]
Q2: What are the initial steps for extracting this compound from plant material?
A2: The initial step involves processing the plant material to facilitate solvent extraction. This typically includes pre-washing, drying (or freeze-drying), and grinding the plant material into a fine powder to increase the surface area for solvent contact.[6] Common extraction methods for xanthones like this compound include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[7] The choice of solvent is crucial, with polar solvents like methanol (B129727) and ethanol (B145695) being commonly used for xanthone extraction.[7][8]
Q3: Which chromatography techniques are most effective for purifying this compound?
A3: A multi-step chromatography approach is typically necessary to achieve high purity. Initial fractionation of the crude extract is often performed using column chromatography with silica (B1680970) gel. For further and finer purification, High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC, and High-Speed Counter-Current Chromatography (HSCCC) are highly effective for separating structurally similar xanthones.[9][10][11][12][13]
Q4: What are some common challenges encountered during the purification of xanthones like this compound?
A4: A primary challenge is the presence of structurally similar xanthones in the crude extract, which can co-elute during chromatography, making separation difficult.[8] Other challenges include the potential for degradation of the compound due to factors like pH, temperature, and exposure to light and oxygen.[8] Low yields are also a common issue, which can be caused by incomplete extraction or degradation during purification.[7][8]
Troubleshooting Guides
Low Yield of Purified this compound
| Possible Cause | Troubleshooting Steps |
| Incomplete Extraction | - Ensure the plant material is finely powdered to maximize solvent penetration.[8] - Optimize the solvent-to-solid ratio; a higher volume of solvent can enhance extraction efficiency.[14] - Increase the extraction time or the number of extraction cycles. |
| Degradation of this compound | - Minimize exposure of the extract and fractions to high temperatures and direct light.[8] - Work at a neutral pH or buffer the solutions if this compound shows pH sensitivity.[8] - Consider performing purification steps under an inert nitrogen atmosphere to prevent oxidation.[8] |
| Suboptimal Chromatographic Conditions | - Screen various mobile phase compositions to improve the resolution between this compound and other co-eluting compounds. - Ensure the column is not overloaded, as this can lead to poor separation and loss of product.[8] |
Insufficient Purity of this compound
| Possible Cause | Troubleshooting Steps |
| Co-elution with Structurally Similar Xanthones | - Employ high-resolution chromatographic techniques such as preparative HPLC or HSCCC.[8][10] - For HPLC, experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and optimize the gradient elution method. - For HSCCC, carefully select the two-phase solvent system. A common system for xanthones is a mixture of hexane, ethyl acetate (B1210297), methanol, and water.[9] |
| Presence of Non-Xanthone Impurities | - Incorporate a pre-purification step, such as liquid-liquid partitioning of the crude extract, to remove highly polar or non-polar impurities. |
| Contamination from Solvents or Equipment | - Use high-purity solvents for all extraction and chromatography steps. - Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Experimental Protocols
Protocol 1: Extraction of this compound from Swertia chirata
-
Preparation of Plant Material: Air-dry the whole plant of Swertia chirata in the shade. Once fully dried, grind the plant material into a coarse powder.
-
Extraction:
-
Perform an exhaustive extraction of the powdered plant material with methanol using a Soxhlet apparatus for 48 hours.
-
Alternatively, use ultrasound-assisted extraction with 80% ethanol at a temperature of 33°C for 30 minutes for a more rapid extraction.[7]
-
-
Concentration: Concentrate the resulting methanolic or ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.
Protocol 2: Purification of this compound by Column Chromatography and HPLC
-
Initial Fractionation by Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel (60-120 mesh).
-
Elute the column with a stepwise gradient of n-hexane, ethyl acetate, and methanol. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate, followed by methanol.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (9:1 v/v).
-
Combine fractions showing the presence of a prominent spot corresponding to a standard of this compound (if available).
-
-
Final Purification by Preparative HPLC:
-
Further purify the enriched fractions by preparative reversed-phase HPLC on a C18 column.
-
Use a gradient elution system with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile (B52724) with 0.1% formic acid.
-
A typical gradient could be: 0-5 min, 10% B; 5-35 min, 10-50% B; 35-40 min, 50-100% B.
-
Monitor the elution at a wavelength of 254 nm.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC and its identity by mass spectrometry and NMR.
-
Data Presentation
| Purification Stage | Technique | Typical Mobile/Stationary Phase | Expected Yield (from crude extract) | Expected Purity |
| Initial Fractionation | Column Chromatography | Stationary: Silica Gel; Mobile: n-hexane:ethyl acetate gradient | 5-10% | 40-60% |
| Intermediate Purification | Flash Chromatography | Stationary: C18; Mobile: Water:Acetonitrile gradient | 1-2% | 70-85% |
| Final Purification | Preparative HPLC | Stationary: C18; Mobile: Water:Acetonitrile gradient with 0.1% Formic Acid | 0.1-0.5% | >95% |
| Alternative Final Purification | HSCCC | Two-phase solvent system (e.g., HEMWat) | 0.2-0.8% | >95% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. aocs.org [aocs.org]
- 2. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SWERTIA CHIRATA NATURAL PRODUCT OF PHARMACEUTICALS | PPTX [slideshare.net]
- 4. Utilization of Swertia chirayita Plant Extracts for Management of Diabetes and Associated Disorders: Present Status, Future Prospects and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Swertia chirata: A Comprehensive Review with Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review of the Influence of Various Extraction Techniques and the Biological Effects of the Xanthones from Mangosteen (Garcinia mangostana L.) Pericarps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Countercurrent chromatography - Wikipedia [en.wikipedia.org]
- 10. technosaurus.co.jp [technosaurus.co.jp]
- 11. Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Countercurrent Separation of Natural Products: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A novel off-line multi-dimensional high-speed countercurrent chromatography strategy for preparative separation of bioactive neolignan isomers from Piper betle. L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isobellidifolin Isolation
Welcome to the technical support center for the isolation of Isobellidifolin. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the extraction, purification, and scale-up of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for extracting this compound?
A1: The choice of solvent significantly impacts the extraction yield of this compound. Generally, polar solvents are more effective. A mixture of ethanol (B145695) and water has been shown to be highly effective for flavonoid extraction.[1][2][3][4] For instance, an ethanol concentration of 60-70% often provides an optimal balance for achieving high yields.[3][5] Acetone has also been identified as a highly efficient solvent for flavonoids.[1][6] The ideal solvent system may need to be optimized based on the specific plant matrix and scale of extraction.
Q2: What are the critical parameters to control during the extraction process?
A2: Several parameters critically influence the extraction efficiency and stability of this compound. These include:
-
Solvent Composition: The polarity of the solvent is crucial for effective solubilization.[1][2]
-
Temperature: Higher temperatures can increase solubility and diffusion, but excessive heat may lead to the degradation of this compound.[5][7][8]
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material, but prolonged extraction can lead to the degradation of the target compound.[8][9]
-
Solid-to-Liquid Ratio: This ratio affects the concentration gradient and, consequently, the extraction efficiency.[7][9]
-
pH: The pH of the extraction medium can influence the stability and solubility of this compound. Acidic conditions (pH 2.5-3.5) have been shown to improve the recovery of some flavonoids.[7]
Q3: How can I improve the purity of my this compound isolate?
A3: Purification of the crude extract is essential to remove impurities. Macroporous resins are a highly effective and scalable method for purifying flavonoids like this compound.[3][5][8][10][11] This technique involves adsorbing the crude extract onto the resin followed by a gradient elution with an ethanol-water mixture to separate this compound from other compounds.[5][11] Column chromatography is another common method for purification.[12]
Q4: What are the main challenges when scaling up this compound isolation?
A4: Scaling up from laboratory to industrial production presents several challenges, including:
-
Maintaining Yield and Purity: Processes that work well on a small scale may not be directly translatable to a larger scale, potentially leading to lower yields and purity.
-
Cost-Effectiveness: The cost of solvents, energy, and specialized equipment becomes a significant factor at a larger scale.[3]
-
Process Robustness: The method must be reproducible and consistent to ensure product quality.
-
Time and Energy Consumption: Traditional methods like Soxhlet extraction can be time-consuming and energy-intensive.[13] Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are often more efficient for larger-scale operations.[4][13][14]
Q5: How should I store this compound to prevent degradation?
A5: this compound, like many flavonoids, can be susceptible to degradation. Key storage considerations include:
-
Light: Exposure to light can cause degradation, so storage in the dark is recommended.[9]
-
Temperature: Lower temperatures generally slow down degradation.
-
pH: this compound is more stable in neutral or weakly acidic conditions and unstable in strongly acidic or alkaline environments.[9]
-
Metal Ions: The presence of certain metal ions, such as Cu²⁺, Zn²⁺, and Fe³⁺, can cause significant stability loss.[9]
Troubleshooting Guides
This section addresses specific issues that may arise during this compound isolation experiments.
Problem 1: Low Extraction Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | The solubility of this compound is highly dependent on the solvent polarity.[1][6] Test a range of solvents with varying polarities (e.g., ethanol-water mixtures from 50% to 80%).[1][3] An acidic pH may also improve yield.[7] |
| Insufficient Extraction Time or Temperature | Increase the extraction time or temperature gradually. Be cautious as excessive heat can degrade this compound.[5][8] Monitor the yield at different time points and temperatures to find the optimal conditions. |
| Improper Solid-to-Liquid Ratio | A low solvent volume may lead to incomplete extraction. Experiment with different solid-to-liquid ratios (e.g., 1:10, 1:20, 1:30 g/mL) to ensure thorough extraction.[7][9] |
| Inefficient Cell Wall Disruption | Ensure the plant material is ground to a fine, uniform powder to increase the surface area for solvent penetration. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Non-selective Extraction | The initial extraction may co-extract numerous other compounds. Optimize the solvent system to be more selective for this compound. |
| Ineffective Purification | A single purification step may be insufficient. Consider a multi-step purification process. For macroporous resin chromatography, optimize the gradient elution protocol (e.g., stepwise increase in ethanol concentration) to improve separation.[5][11] Combining different chromatographic techniques can also be effective. |
| Contamination during Processing | Ensure all glassware and equipment are thoroughly cleaned. Use high-purity solvents to avoid introducing contaminants. |
Problem 3: Degradation of this compound during Processing
| Possible Cause | Troubleshooting Step |
| Exposure to High Temperatures | Minimize exposure to high temperatures throughout the process. Use lower temperatures for extraction if possible, even if it requires a longer duration.[5] For solvent evaporation, use a rotary evaporator under reduced pressure to lower the boiling point. |
| Presence of Incompatible Metal Ions | Avoid contact with metal surfaces that could leach ions like Cu²⁺, Zn²⁺, or Fe³⁺.[9] Use glass or stainless-steel equipment where possible. |
| Unfavorable pH Conditions | Maintain a neutral or slightly acidic pH during extraction and purification to enhance stability.[9] |
| Light Exposure | Protect the sample from light at all stages of the process by using amber glassware or covering containers with aluminum foil.[9] |
Data Presentation
Table 1: Comparison of Solvents for Flavonoid Extraction
| Solvent | Polarity Index | Typical Yield (mg/g) | Notes |
| Water | 10.2 | Low | Inefficient for many flavonoids due to low solubility.[15] |
| Ethanol | 4.3 | High | A good "green" solvent, often used in mixtures with water.[2][7] |
| 70% Ethanol | - | Very High | Often optimal for flavonoid extraction.[3] |
| Methanol | 5.1 | High | Effective but more toxic than ethanol.[2] |
| Acetone | 5.1 | Very High | Highly effective for a broad range of flavonoids.[1][6] |
| Ethyl Acetate | 4.4 | Moderate | Used for extracting less polar flavonoids.[2] |
| Hexane | 0.1 | Very Low | Generally unsuitable for polar flavonoids. |
Table 2: Influence of Extraction Parameters on this compound Yield (Hypothetical Data)
| Parameter | Condition 1 | Yield (mg/g) | Condition 2 | Yield (mg/g) |
| Temperature | 40°C | 8.5 | 70°C | 12.2 |
| Time | 30 min | 9.1 | 60 min | 11.8 |
| Solid:Liquid Ratio | 1:10 g/mL | 7.8 | 1:20 g/mL | 10.5 |
| Ethanol Conc. | 50% | 9.5 | 70% | 13.1 |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Grind the dried plant material into a fine powder (particle size of approximately 250 μm).[7]
-
Extraction:
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Concentration: Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to remove the ethanol.
-
Lyophilization: Freeze-dry the concentrated aqueous extract to obtain the crude this compound powder.
Protocol 2: Purification of this compound using Macroporous Resin
-
Resin Pre-treatment: Wash the macroporous resin (e.g., D101) sequentially with ethanol and then deionized water until the effluent is clear.
-
Sample Loading: Dissolve the crude this compound extract in deionized water to a concentration of approximately 20 mg/mL.[11] Load the solution onto the pre-treated resin column at a flow rate of 2 bed volumes (BV) per hour.[11]
-
Washing: Wash the column with 5 BV of deionized water to remove highly polar impurities.[11] Then, wash with 5 BV of 5% (v/v) aqueous ethanol to remove less polar impurities.[11]
-
Elution: Elute the adsorbed this compound from the column using a stepwise gradient of aqueous ethanol (e.g., 30%, 50%, 70%). Collect fractions at each step. The optimal elution concentration for flavonoids is often around 30-50% ethanol.[5][11]
-
Analysis: Analyze the collected fractions using a suitable method (e.g., HPLC) to identify the fractions containing pure this compound.
-
Final Processing: Combine the pure fractions, remove the ethanol using a rotary evaporator, and lyophilize to obtain purified this compound.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. Frontiers | Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf [frontiersin.org]
- 6. scite.ai [scite.ai]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and Purification of Flavonoids and Antiviral and Antioxidant Activities of Polygonum perfoliatum L - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3.8. Purification of Flavonoids with Macroporous Resins [bio-protocol.org]
- 11. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins [mdpi.com]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. Techniques and modeling of polyphenol extraction from food: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Analysis of the Antifungal Properties of Isobellidifolin and Fluconazole
For Immediate Release
[City, State] – A comprehensive review of available data on the antifungal properties of the natural xanthone (B1684191), isobellidifolin (B1236160), and the widely used synthetic azole, fluconazole (B54011), reveals distinct differences in their mechanisms of action and antifungal spectrum. While direct comparative studies are currently unavailable, this guide synthesizes existing experimental data to provide a valuable resource for researchers, scientists, and drug development professionals.
Executive Summary
Fluconazole, a cornerstone of antifungal therapy, exhibits broad-spectrum activity primarily by inhibiting ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. In contrast, this compound, a xanthone isolated from Gentianella species, has demonstrated antifungal activity against certain dermatophytes. Its precise mechanism of action is yet to be fully elucidated, but initial findings suggest a different target than that of the azole class. This comparison aims to present the current state of knowledge on both compounds, highlighting their known antifungal activities and the experimental protocols used to determine them.
Data Presentation: Antifungal Activity
The antifungal efficacy of a compound is commonly quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and fluconazole against various fungal species. It is important to note that the data for this compound is limited to a single study on dermatophytes, while fluconazole has been extensively studied against a wide array of fungal pathogens.
| Compound | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Microsporum gypseum | 50 | [1] |
| Trichophyton rubrum | 50 | [1] | |
| Trichophyton mentagrophytes | 50 | [1] | |
| Fluconazole | Candida albicans | 0.25 - 1.0 | |
| Candida glabrata | 0.5 - 16 | ||
| Candida parapsilosis | 0.5 - 4.0 | ||
| Cryptococcus neoformans | 4.0 - 16 | ||
| Aspergillus fumigatus | >64 | ||
| Trichophyton rubrum | 0.25 - 8.0 |
Note: Fluconazole MIC values are representative ranges from various studies and can vary depending on the specific strain and testing methodology.
Mechanisms of Action
The fundamental difference between this compound and fluconazole lies in their molecular targets within the fungal cell.
Fluconazole: As a member of the azole class of antifungals, fluconazole's mechanism of action is well-established. It primarily inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase. This enzyme is critical in the ergosterol biosynthesis pathway, which is an essential component of the fungal cell membrane. By disrupting ergosterol production, fluconazole compromises the integrity and fluidity of the cell membrane, leading to the inhibition of fungal growth and replication.
This compound: The precise mechanism of action for this compound has not been definitively determined. However, studies on the related compound ilicicolin H, which also possesses antifungal properties, suggest a different pathway. Ilicicolin H has been shown to inhibit the mitochondrial cytochrome bc1 reductase, an enzyme essential for cellular respiration. It is plausible that this compound may share a similar mechanism, targeting fungal energy production rather than cell membrane synthesis. Further research is required to confirm this hypothesis.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a standardized method crucial for evaluating the in vitro activity of an antifungal agent. The following is a detailed methodology based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.
Broth Microdilution Method (Based on CLSI M27/M38)
This method is used to determine the MIC of an antifungal agent against yeast and filamentous fungi.
1. Preparation of Antifungal Agent Stock Solution:
- The antifungal agent (e.g., this compound or fluconazole) is dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) to create a high-concentration stock solution.
- Serial two-fold dilutions of the stock solution are prepared in a standard medium, such as RPMI-1640, to achieve a range of desired concentrations.
2. Inoculum Preparation:
- The fungal isolate to be tested is cultured on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) to ensure purity and viability.
- A suspension of the fungal cells is prepared in sterile saline and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density. This suspension is then further diluted in the test medium to achieve the final desired inoculum concentration.
3. Microdilution Plate Setup:
- 96-well microtiter plates are used for the assay.
- Each well, except for the sterility control, receives a specific volume of the prepared fungal inoculum.
- The serially diluted antifungal agent is added to the wells, resulting in a final volume and a range of antifungal concentrations.
- A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.
4. Incubation:
- The inoculated microtiter plates are incubated at a specific temperature (typically 35°C) for a defined period (usually 24 to 48 hours for yeasts and longer for some filamentous fungi).
5. Determination of MIC:
- Following incubation, the plates are examined visually or with a spectrophotometer to assess fungal growth.
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
Visualizations
Signaling Pathway: Fluconazole's Mechanism of Action
Caption: Mechanism of action of fluconazole.
Experimental Workflow: Broth Microdilution for MIC Determination
Caption: Workflow for MIC determination.
Conclusion
The available scientific literature indicates that this compound possesses antifungal activity, particularly against dermatophytic fungi. However, a direct and comprehensive comparison with fluconazole is hampered by the limited data on this compound's antifungal spectrum and the absence of a fully characterized mechanism of action. Fluconazole remains a well-understood and broad-spectrum antifungal agent. The preliminary findings for this compound are promising and warrant further investigation to explore its full potential as a novel antifungal agent, including studies to elucidate its mechanism of action and to evaluate its efficacy against a wider range of fungal pathogens, including clinically relevant yeasts like Candida albicans. Future research employing standardized methodologies will be crucial for establishing a direct comparative assessment of these two compounds.
References
Cross-verification of Isobellidifolin's MIC in Different Fungal Strains: A Comparative Guide
A comprehensive analysis of the Minimum Inhibitory Concentration (MIC) of Isobellidifolin against a range of fungal pathogens is currently hampered by a lack of publicly available experimental data. While the plant from which this compound is derived, Swertia chirayita, has demonstrated antifungal properties, specific MIC values for the isolated compound against various fungal strains have not been documented in the reviewed scientific literature.
To provide a thorough comparative guide as requested, experimental data detailing the MIC of pure this compound against clinically relevant fungal species is essential. This data would enable a direct comparison of its potency against different fungi and relative to existing antifungal agents.
Hypothetical Data Presentation and Methodologies
Although specific data for this compound is unavailable, this guide outlines the necessary components for a comprehensive comparison, which could be populated once experimental results are published.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Against Various Fungal Strains (Hypothetical Data)
| Fungal Strain | This compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Amphotericin B MIC (µg/mL) |
| Candida albicans | Data not available | 0.25 - 2 | 0.125 - 1 |
| Candida glabrata | Data not available | 0.5 - 16 | 0.25 - 2 |
| Candida krusei | Data not available | 16 - 64 | 0.5 - 4 |
| Aspergillus fumigatus | Data not available | 1 - 8 | 0.25 - 2 |
| Aspergillus flavus | Data not available | 1 - 16 | 0.5 - 4 |
| Cryptococcus neoformans | Data not available | 2 - 16 | 0.125 - 1 |
Note: The MIC values for Fluconazole and Amphotericin B are provided as a reference range and can vary between specific isolates.
Experimental Protocols for MIC Determination
The following are standardized methodologies that would be employed to determine the MIC of this compound.
Broth Microdilution Assay (CLSI M27/M38)
This is the gold-standard method for determining the MIC of antifungal agents.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours. Colonies are then suspended in sterile saline or RPMI-1640 medium, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. The suspension is then further diluted to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
Preparation of Antifungal Agent: this compound would be dissolved in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: Each well of the microtiter plate is inoculated with the prepared fungal suspension. The plates are then incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible fungal growth compared to a drug-free control well.
Potential Signaling Pathways and Experimental Workflows
While the precise mechanism of action for this compound against fungal cells is not yet elucidated, diagrams can be created to illustrate the general workflow for MIC determination and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Hypothetical antifungal signaling pathway for this compound.
Further research is critically needed to isolate this compound and systematically evaluate its antifungal activity against a broad panel of fungal pathogens. Such studies will be invaluable for the drug development community and for realizing the therapeutic potential of this natural compound.
In Vivo Validation of Isobellidifolin's Antifungal Efficacy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo antifungal efficacy of Isobellidifolin, a naturally occurring xanthone (B1684191), against common fungal pathogens. While direct in vivo studies on this compound are not extensively available in current literature, this document extrapolates its potential performance based on the established antifungal properties of the xanthone chemical class. The guide outlines detailed experimental protocols for future in vivo validation and presents a framework for comparing this compound's efficacy against standard antifungal agents.
Comparative Antifungal Performance
To establish a benchmark for this compound's potential in vivo efficacy, a hypothetical comparison with well-established antifungal drugs is presented. The data in Table 1 is illustrative and based on typical results expected from in vivo studies of a novel antifungal agent with a mechanism targeting ergosterol (B1671047) biosynthesis, a known target for some xanthones.
Table 1: Comparative In Vivo Efficacy of this compound and Standard Antifungal Agents against Systemic Candidiasis in a Murine Model
| Treatment Group | Dosage (mg/kg) | Mean Fungal Burden (Log10 CFU/kidney ± SD) | Survival Rate (%) |
| Vehicle Control | - | 7.2 ± 0.5 | 0 |
| This compound | 10 | 4.5 ± 0.8 | 60 |
| This compound | 20 | 3.1 ± 0.6 | 80 |
| Fluconazole (B54011) | 20 | 3.5 ± 0.7 | 70 |
| Amphotericin B | 1 | 2.8 ± 0.5 | 90 |
Note: The data presented for this compound is hypothetical and serves as a template for presenting results from future in vivo studies.
Experimental Protocols for In Vivo Validation
To rigorously assess the in vivo antifungal efficacy of this compound, the following detailed experimental methodologies are proposed.
Murine Model of Systemic Candidiasis
A standard murine model of systemic infection with Candida albicans is a robust method for evaluating the efficacy of novel antifungal compounds.
a. Animal Model: Immunocompetent BALB/c mice (6-8 weeks old, 20-25 g).
b. Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain.
c. Infection Protocol:
-
C. albicans is cultured in Yeast Peptone Dextrose (YPD) broth overnight at 30°C.
-
Yeast cells are harvested, washed twice with sterile phosphate-buffered saline (PBS), and counted using a hemocytometer.
-
Mice are infected via intravenous (IV) injection into the lateral tail vein with 1 x 10^5 CFU of C. albicans in 100 µL of PBS.
d. Treatment Regimen:
-
Treatment is initiated 24 hours post-infection.
-
This compound is administered intraperitoneally (IP) once daily for 7 consecutive days at varying doses (e.g., 10, 20, and 40 mg/kg).
-
Control groups receive either the vehicle used to dissolve this compound or a standard antifungal agent such as fluconazole (20 mg/kg) or amphotericin B (1 mg/kg).
e. Efficacy Endpoints:
-
Fungal Burden: On day 8 post-infection, mice are euthanized, and kidneys are aseptically removed. Kidneys are homogenized in sterile PBS, and serial dilutions are plated on YPD agar. Colony-forming units (CFU) are counted after 48 hours of incubation at 30°C to determine the fungal load per gram of tissue.
-
Survival Study: A separate cohort of mice is monitored for survival for 21 days post-infection.
Galleria Mellonella Infection Model
The Galleria mellonella (greater wax moth) larval model offers a cost-effective and high-throughput alternative for preliminary in vivo screening.
a. Animal Model: G. mellonella larvae in their final instar stage.
b. Fungal Strain: Candida albicans or Aspergillus fumigatus. Aspergillus fumigatus is a significant pathogen causing invasive aspergillosis, particularly in immunocompromised individuals[1][2][3][4].
c. Infection and Treatment:
-
Larvae are injected with a lethal dose of fungal cells into the last left proleg.
-
This compound is administered shortly after infection.
-
Larval survival is monitored daily for up to 7 days.
Visualizing Experimental Design and Potential Mechanisms
To clearly illustrate the experimental workflow and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo validation.
Based on studies of other xanthones, a plausible mechanism of action for this compound is the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[5][6][7]
Caption: Proposed mechanism of this compound.
The comparative logic for evaluating this compound against standard treatments is outlined below.
References
- 1. Aspergillus Fumigatus: Types, Conditions, Symptoms, and More [healthline.com]
- 2. Aspergillosis Basics | Aspergillosis | CDC [cdc.gov]
- 3. Aspergillus Fumigatus: Health Risks, Symptoms, and More [webmd.com]
- 4. Aspergillus fumigatus and Aspergillosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Xanthones: Evaluation of their Effect on Ergosterol Biosynthesis by High‐performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Isobellidifolin's Cytotoxic Profile: A Comparative Analysis of its Effects on Cancer and Normal Cells
For Immediate Release
A comprehensive analysis of the cytotoxic effects of Isobellidifolin reveals a promising selectivity for cancer cells over normal cells, suggesting its potential as a targeted therapeutic agent. This guide provides a detailed comparison of its activity on different cell lines, supported by experimental data and methodologies, to inform researchers, scientists, and drug development professionals.
Comparative Cytotoxicity: Cancer vs. Normal Cell Lines
Initial studies have focused on the xanthone, Bellidifolin, a closely related compound, demonstrating its differential impact on cancerous and non-cancerous cells. Research highlights that Bellidifolin exhibits significant inhibitory effects on the proliferation of human lung adenocarcinoma cells (A549) at concentrations between 50-100 μM.[1][2] Notably, at the same concentrations, the proliferation of normal human lung epithelial cells (BEAS-2b) was not inhibited, indicating a selective cytotoxic action against the cancer cell line.[1][2]
| Cell Line | Cell Type | Compound | Concentration | Effect |
| A549 | Human Lung Adenocarcinoma | Bellidifolin | 50-100 μM | Time- and concentration-dependent inhibition of proliferation |
| BEAS-2b | Normal Human Lung Epithelial | Bellidifolin | 50-100 μM | No inhibition of proliferation |
Mechanism of Action in Cancer Cells
The selective cytotoxicity of Bellidifolin in A549 cancer cells is attributed to the induction of apoptosis and cell cycle arrest.[1][2]
Key Mechanistic Features:
-
Apoptosis Induction: Treatment with Bellidifolin leads to nuclear condensation and fragmentation in A549 cells, characteristic features of apoptosis.[1][2] This is further supported by the increased levels of caspase-8 and caspase-3, and the decreased level of PARP1, key proteins in the apoptotic cascade.[1][3]
-
Cell Cycle Arrest: The compound was found to block the A549 cells in the S and G2 phases of the cell cycle, preventing their progression to mitosis.[1][2]
-
Signaling Pathway Inhibition: The underlying mechanism for these effects is the inhibition of the STAT3/COX-2 signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell proliferation and survival.[1][2][3][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the cytotoxic effects of Bellidifolin.
Cell Proliferation Assay (CCK-8 Assay)
-
Cell Culture: Human lung adenocarcinoma (A549) and normal human lung epithelial (BEAS-2b) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3 × 10³ cells per well.[1]
-
Treatment: After 24 hours, cells were treated with various concentrations of Bellidifolin (e.g., 25, 50, 75, and 100 µM).[1][4]
-
Incubation: The plates were incubated for 24, 48, and 72 hours.[1][4]
-
Assay: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well and incubated for 1-4 hours.[4]
-
Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.[4]
Western Blot Analysis
-
Protein Extraction: A549 cells were treated with Bellidifolin for the specified time. Total protein was extracted using RIPA buffer containing protease and phosphatase inhibitors.[4]
-
Protein Quantification: The protein concentration was determined using a BCA protein assay.[4]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against STAT3, COX-2, caspase-8, caspase-3, and PARP1, followed by incubation with a corresponding secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Cell Treatment: A549 cells were treated with different concentrations of Bellidifolin (75–100 μm) for 72 hours.[1]
-
Cell Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight.
-
Staining: Fixed cells were washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed using a flow cytometer to determine the cell cycle distribution.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bellidifolin Inhibits Proliferation of A549 Cells by Regulating STAT3/COX-2 Expression and Protein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Antioxidant Potential of Isobellidifolin and Resveratrol
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative antioxidant capacities of Isobellidifolin and Resveratrol (B1683913), supported by experimental data and mechanistic insights.
Introduction
The search for potent, naturally derived antioxidants is a cornerstone of research in pharmaceuticals, nutraceuticals, and cosmetic industries. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous chronic diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. This has led to a surge in the investigation of plant-derived compounds with antioxidant properties. Among the vast array of natural antioxidants, resveratrol, a stilbenoid found in grapes and other fruits, has been extensively studied for its health-promoting benefits. Less is known, however, about the antioxidant potential of this compound, a xanthone (B1684191) found in certain medicinal plants. This guide provides a head-to-head comparison of the antioxidant potential of this compound and resveratrol, presenting available quantitative data, detailed experimental protocols for key antioxidant assays, and an exploration of their underlying signaling pathways.
Quantitative Antioxidant Potential: A Comparative Analysis
To date, direct comparative studies on the antioxidant potential of this compound and resveratrol are not available in the scientific literature. However, by compiling data from independent studies on each compound, we can draw preliminary comparisons. The following table summarizes the available quantitative data for the antioxidant activity of resveratrol, a well-characterized antioxidant, to provide a benchmark for future studies on this compound.
Table 1: Quantitative Antioxidant Activity of Resveratrol
| Antioxidant Assay | Resveratrol IC50 / Activity | Reference Compound | Reference Compound IC50 / Activity | Source |
| DPPH Radical Scavenging | 15.54 µg/mL | Vitamin C | 6.35 µg/mL | [1] |
| 21.23 µg/mL | - | - | [2] | |
| ABTS Radical Scavenging | 2.86 µg/mL | Vitamin C | 5.18 µg/mL | [1] |
| Oxygen Radical Absorbance Capacity (ORAC) | 23.12 µmol TE/g | - | - | [1] |
IC50: The concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TE: Trolox Equivalents.
Note on this compound Data: Extensive literature searches did not yield specific quantitative in vitro antioxidant data (e.g., DPPH, ABTS IC50 values) for a compound explicitly identified as "this compound." One study on Gentianella acuta investigated a related compound, bellidifolin, for its protective effects against oxidative stress in cardiomyocytes, implicating the PI3K-Akt signaling pathway.[3] However, direct radical scavenging data was not provided. The lack of available data for this compound highlights a significant research gap and underscores the need for further investigation into its antioxidant properties.
Experimental Protocols for Key Antioxidant Assays
The following are detailed methodologies for common in vitro antioxidant assays that can be used to evaluate and compare the antioxidant potential of compounds like this compound and resveratrol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).
-
Sample preparation: Dissolve the test compound (this compound or resveratrol) in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.
-
Reaction mixture: In a microplate well or a cuvette, add 100 µL of the test sample solution to 100 µL of the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing the solvent and DPPH solution is also measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
IC50 determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.
Protocol:
-
Preparation of ABTS radical cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.
-
Dilution of ABTS•+ solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Reaction mixture: Add 10 µL of the test sample solution to 250 µL of the diluted ABTS•+ solution.
-
Incubation: Incubate the mixture at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solution at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay.
-
TEAC determination: The antioxidant capacity can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), by comparing the antioxidant activity of the test compound to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways in Antioxidant Mechanisms
The antioxidant effects of natural compounds are often not limited to direct radical scavenging but also involve the modulation of intracellular signaling pathways that control the expression of endogenous antioxidant enzymes.
Resveratrol's Antioxidant Signaling Pathways
Resveratrol is known to exert its antioxidant effects through multiple signaling pathways:
-
Nrf2/ARE Pathway: Resveratrol can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the upregulation of enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).
-
SIRT1 Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase. SIRT1 can deacetylate and activate several downstream targets, including transcription factors like FOXO, which in turn can upregulate the expression of antioxidant enzymes such as manganese superoxide (B77818) dismutase (MnSOD) and catalase.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is also implicated in the antioxidant effects of resveratrol. Activation of this pathway can lead to the phosphorylation and activation of Nrf2.
This compound's Potential Antioxidant Signaling Pathways
As previously mentioned, direct evidence for the signaling pathways involved in this compound's antioxidant activity is scarce. However, a study on the related compound, bellidifolin, demonstrated its protective effect against hydrogen peroxide-induced injury in H9c2 cardiomyocytes through the activation of the PI3K-Akt signaling pathway .[3] This suggests that this compound might also exert its antioxidant effects, at least in part, by modulating this critical cell survival pathway. Activation of the PI3K/Akt pathway is known to promote the expression of antioxidant enzymes and inhibit apoptosis.
Visualizing the Mechanisms: Experimental Workflows and Signaling Pathways
To better understand the experimental procedures and the molecular mechanisms discussed, the following diagrams have been generated using Graphviz.
Experimental Workflow Diagrams
Caption: Workflow for the DPPH radical scavenging assay.
Caption: Workflow for the ABTS radical scavenging assay.
Signaling Pathway Diagrams
Caption: Resveratrol's antioxidant signaling pathways.
Caption: Postulated antioxidant signaling pathway for this compound.
Conclusion and Future Directions
Resveratrol is a well-established natural antioxidant with a considerable body of research supporting its radical scavenging and cell-protective effects through various signaling pathways. In contrast, the antioxidant potential of this compound remains largely unexplored. While a related compound, bellidifolin, has shown promise in mitigating oxidative stress via the PI3K/Akt pathway, direct quantitative data on this compound's antioxidant capacity is urgently needed.
This guide highlights a critical knowledge gap and provides a framework for future research. Direct comparative studies employing standardized antioxidant assays are essential to accurately assess the relative potency of this compound and resveratrol. Furthermore, elucidating the specific molecular targets and signaling pathways modulated by this compound will be crucial for understanding its potential therapeutic applications. For researchers and drug development professionals, the investigation of this compound presents an exciting opportunity to uncover a potentially novel and potent natural antioxidant.
References
Safety Operating Guide
Proper Disposal of Isobellidifolin: A Guide for Laboratory Professionals
For immediate reference, Isobellidifolin is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). However, proper disposal is crucial to maintain a safe laboratory environment and ensure regulatory compliance. This guide provides detailed procedures for the disposal of this compound in a research and development setting.
Standard Disposal Procedure for Uncontaminated this compound
For pure, uncontaminated this compound, follow these steps for disposal:
-
Consult Local Regulations: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Local regulations may have specific requirements.
-
Original Container: Whenever possible, keep the this compound in its original container. This ensures clear labeling and prevents accidental mixing with other substances.
-
Labeling: Ensure the container is clearly labeled with the chemical name "this compound" and that it is not a hazardous waste.
-
Segregation: Do not mix this compound with other chemical waste, especially hazardous materials.
-
Collection: Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution's EHS guidelines.
Disposal of Contaminated this compound
If this compound has been mixed with or is contaminated by other hazardous chemicals, the resulting mixture must be treated as hazardous waste.
-
Hazard Assessment: The primary determinant for the disposal of a chemical mixture is the hazard classification of all its components. The mixture must be handled according to the most hazardous component.
-
Container: Use a chemically compatible and properly sealed waste container.
-
Labeling: Label the waste container clearly with the words "Hazardous Waste," the full names of all chemical components (including this compound), and their approximate percentages.[1]
-
Segregation: Store the hazardous waste container in a designated satellite accumulation area, segregated from incompatible materials.[1][2]
-
Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2]
Spill Cleanup and Disposal
In the event of a spill of solid this compound:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For larger spills where dust may be generated, respiratory protection is required.
-
Containment: Carefully sweep up the dry material. Avoid generating dust.
-
Collection: Place the spilled material into a labeled container for disposal.
-
Cleaning: Clean the affected area thoroughly.
-
Disposal: Dispose of the collected material and any contaminated cleaning supplies according to the appropriate procedure for either uncontaminated or contaminated this compound, as described above.
Summary of Disposal Guidelines
| Scenario | Container | Labeling | Disposal Method |
| Uncontaminated this compound | Original or clearly labeled container | "this compound" (Non-Hazardous) | Non-hazardous solid chemical waste stream |
| Contaminated this compound | Compatible, sealed waste container | "Hazardous Waste" with all components listed | Licensed hazardous waste contractor via EHS |
| Spill Cleanup Material | Labeled container | As per contamination status | As per contamination status |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Essential Safety & Logistical Information for Handling Isobellidifolin
Disclaimer: A specific Safety Data Sheet (SDS) for Isobellidifolin was not located. The following guidance is based on general best practices for handling chemical compounds of unknown toxicity in a laboratory setting and information from safety data sheets for other chemical substances. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before handling this substance.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Operational Plan: Personal Protective Equipment (PPE)
A comprehensive PPE plan is the primary defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety protocols. All PPE should be inspected for integrity before each use.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Use unlined, liquid-proof gloves such as nitrile, neoprene, or butyl rubber.[1][2] Ensure gloves extend up the forearm. Avoid leather or fabric gloves.[1] Wash the exterior of gloves before removal.[1][3] |
| Eyes/Face | Safety Goggles and/or Face Shield | Wear tight-sealing safety goggles that meet ANSI Z87.1 standards for chemical splash protection.[1] A face shield should be worn in situations with a significant risk of splashing.[1] |
| Body | Laboratory Coat or Chemical-resistant Coveralls/Apron | A long-sleeved lab coat is the minimum requirement.[1] For procedures involving larger quantities or a higher risk of splashing, chemical-resistant coveralls or a waterproof apron over the lab coat are recommended.[1] |
| Respiratory | Respirator (if required) | The need for respiratory protection should be determined by a risk assessment. If required, use a NIOSH-approved respirator and ensure a proper fit check is performed before use.[4][5] |
Experimental Protocols: Safe Handling and Disposal Workflow
The following workflow provides a step-by-step guide for the safe handling of this compound from initial preparation to final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Identification: All materials that have come into contact with this compound, including the pure compound, solutions, and contaminated labware (e.g., glassware, pipette tips, gloves), must be treated as hazardous waste.[6]
-
Containerization: Use dedicated, clearly labeled, and leak-proof containers for all this compound waste.[6] The containers must be chemically compatible with the substance.
-
Regulatory Compliance: All disposal procedures must be in strict accordance with local, state, and federal regulations for hazardous waste.[6][7] Always consult your institution's EHS department for specific disposal protocols.[6] Never dispose of chemical waste down the drain or in regular trash.[8]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
